3-(Morpholin-4-ylmethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHKTIKNEDOMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360268 | |
| Record name | 3-(morpholin-4-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123207-48-7 | |
| Record name | 3-(morpholin-4-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(MORPHOLIN-4-YLMETHYL)ANLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Morpholin-4-ylmethyl)aniline (CAS Number: 123207-48-7), a versatile chemical intermediate with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, safety and handling guidelines, and its role as a key building block in the synthesis of pharmacologically active compounds, particularly kinase inhibitors for oncological and neurological applications. While specific, publicly documented, detailed experimental protocols for its synthesis and direct involvement in signaling pathways are limited, this guide consolidates available data to support its application in research and development.
Core Chemical and Physical Properties
This compound is a substituted aniline featuring a morpholine moiety attached via a methylene bridge. This structure imparts favorable properties for its use as a scaffold in organic synthesis.
| Property | Value | Reference(s) |
| CAS Number | 123207-48-7 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2] |
| Molecular Weight | 192.26 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | Nc1cccc(CN2CCOCC2)c1 | [1] |
| InChI Key | IHHKTIKNEDOMIK-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
While specific, detailed step-by-step protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthetic approach involves the reaction of aniline with 4-methylmorpholine.[2] The aniline nitrogen provides a nucleophilic center for further functionalization, making it a valuable starting material for creating diverse chemical libraries. The morpholine ring enhances the solubility and bioavailability of derivative compounds, a desirable trait in drug discovery.[3]
A plausible synthetic workflow for utilizing this intermediate is outlined below. This workflow represents a general approach for the synthesis of kinase inhibitors, a common application for morpholine-containing scaffolds.
Applications in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates.[4] Derivatives of this compound are of particular interest in the development of kinase inhibitors.
Kinase Inhibition and Signaling Pathways
While direct studies on this compound are not widely available, structurally related morpholine-containing compounds are known to target key signaling pathways implicated in cancer and other proliferative diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5] The compound LY294002, a morpholine-containing molecule, is a well-known inhibitor of PI3K.[6] It is plausible that derivatives of this compound could be designed to target similar ATP-binding sites within various kinases.
The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors developed from scaffolds like pyridinyl-aniline.[7]
Safety and Handling
This compound is classified as an acute toxicant if swallowed.[1] It may also cause irritation to the eyes, skin, and respiratory system.[2] Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles.
-
Skin Protection: Chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly for the development of novel therapeutics. Its structural features, combining a reactive aniline moiety with a solubilizing morpholine group, make it an attractive starting material for creating libraries of compounds for high-throughput screening. While detailed experimental and biological data for this specific compound are not widely published, its potential, inferred from the broader class of morpholine-containing kinase inhibitors, is significant. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Properties and Synthetic Insights
For researchers, scientists, and professionals in drug development, 3-(Morpholin-4-ylmethyl)aniline is a valuable chemical intermediate. Its unique structure, combining a reactive aniline moiety with a morpholine ring, makes it a versatile building block in the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth look at its core physicochemical properties and outlines a common synthetic approach.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, dosage calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| Appearance | Solid |
| InChI Key | IHHKTIKNEDOMIK-UHFFFAOYSA-N |
| SMILES | Nc1cccc(CN2CCOCC2)c1 |
Synthetic Pathway Overview
The synthesis of substituted anilines often involves the reduction of a corresponding nitro compound, a reliable and high-yielding transformation. The following diagram illustrates a generalized workflow for the preparation of a morpholinoaniline derivative, a common strategy that can be adapted for the synthesis of this compound.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a morpholinoaniline derivative via the reduction of its nitro precursor. This method is widely applicable and can be adapted for the specific synthesis of this compound from a suitable starting material.
Synthesis of 4-Morpholinoaniline via Catalytic Hydrogenation
This procedure outlines the reduction of 4-(4-nitrophenyl)morpholine to 4-morpholinoaniline and serves as a model for similar transformations.
Materials:
-
4-(4-nitrophenyl)morpholine
-
Methanol
-
2M Ammoniacal Methanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Water
-
Paar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., Ethyl acetate/hexane)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 4-(4-nitrophenyl)morpholine in methanol and a methanolic solution of 2M ammonia.
-
Catalyst Addition: Carefully add a catalytic amount of 5% palladium on carbon to the suspension, followed by a small amount of water.
-
Hydrogenation: Place the reaction vessel in a Paar hydrogenation unit. Pressurize the system with hydrogen gas (typically to around 50 psi) and agitate the mixture for approximately 1 hour. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the palladium catalyst by filtration through a pad of Celite or a suitable filter medium.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the final product.
This protocol provides a foundational method for obtaining morpholinoaniline compounds. For the specific synthesis of this compound, the starting material would be 4-((3-nitrophenyl)methyl)morpholine. Researchers should always conduct a thorough literature search for the most up-to-date and specific procedures, and perform appropriate safety assessments before commencing any chemical synthesis.
An In-depth Technical Guide to the Solubility and Reactivity of 3-(Morpholin-4-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholin-4-ylmethyl)aniline is a versatile bifunctional molecule incorporating a primary aromatic amine and a tertiary aliphatic amine within a morpholine moiety. This unique structural arrangement imparts a specific set of physicochemical properties that make it a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its application spans the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the synthesis of dyes and specialty polymers.[2] This guide provides a comprehensive overview of the solubility and reactivity of this compound, complete with experimental protocols and graphical representations of its chemical behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | |
| Appearance | Yellow crystalline powder / Solid | [2] |
| Melting Point | 73 °C | [1] |
| Boiling Point | 324.7 ± 27.0 °C at 760 mmHg | |
| Density | 1.136 g/cm³ | [1] |
| CAS Number | 123207-48-7 | [2] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both hydrophobic (the benzene ring) and hydrophilic (the amino and morpholine groups) components. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents.[3]
Qualitative Solubility:
This compound exhibits good solubility in many organic solvents.[1] Due to the basic nature of the amine groups, its solubility is significantly enhanced in acidic aqueous solutions through the formation of water-soluble ammonium salts.[4][5][6] A qualitative summary of its expected solubility is provided in Table 2.
| Solvent | Expected Solubility | Rationale | Reference |
| Water | Slightly soluble to insoluble | The hydrophobic benzene ring limits solubility in water.[6][7] | |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic amine groups are protonated to form soluble ammonium salts.[4][5] | |
| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding.[1] | |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent.[1] | |
| Acetone | Soluble | A polar aprotic solvent.[6] | |
| Chloroform | Soluble | A common organic solvent.[6] |
Reactivity and Chemical Transformations
As a primary aromatic amine, this compound undergoes a variety of chemical reactions typical for this functional group. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the aniline ring is activated towards electrophilic substitution.
General Reactivity Workflow
The following diagram illustrates the general reactivity of an aromatic amine like this compound.
Caption: General reactivity pathways of this compound.
Key Reactions:
-
Salt Formation: As a base, this compound reacts with acids to form the corresponding ammonium salts. This reaction is fundamental to its increased solubility in acidic media.[4]
-
Amide Synthesis (Acylation): The primary amine group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amides. This is a common derivatization strategy in medicinal chemistry.[8][9]
-
Diazotization and Azo Coupling: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form diazonium salts.[10][11] These diazonium salts are versatile intermediates that can undergo coupling reactions with activated aromatic compounds (like phenols or other anilines) to produce intensely colored azo dyes.[10][12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and reactivity of this compound.
Experimental Workflow for Synthesis and Characterization of an Amide Derivative
The following diagram outlines a typical workflow for the synthesis and characterization of an amide derivative of this compound.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. chemhaven.org [chemhaven.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Qualitative test for amines | Filo [askfilo.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. embibe.com [embibe.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
The Multifaceted Biological Activities of Morpholine-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, contribute to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities of morpholine-containing compounds, with a focus on their anticancer, antibacterial, and antifungal properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to support researchers and drug development professionals in this dynamic field.
Anticancer Activity of Morpholine Derivatives
Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and metastasis.[1][2] A number of these compounds exert their effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected morpholine-containing compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-morpholino-4-anilinoquinoline derivatives | [4] | ||
| 3c: N-(4-(3-Fluorobenzyloxy)-3-chlorophenyl)-2-morpholinoquinolin-4-amine | HepG2 (Liver) | 11.42 | [4] |
| 3d: 2-Morpholino-N-(4-phenoxyphenyl)quinolin-4-amine | HepG2 (Liver) | 8.50 | [4] |
| 3e | HepG2 (Liver) | 12.76 | [4] |
| Morpholine substituted quinazoline derivatives | |||
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | |
| MCF-7 (Breast) | 6.44 ± 0.29 | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | ||
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | |
| MCF-7 (Breast) | 3.15 ± 0.23 | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | ||
| Morpholine-Substituted Tetrahydroquinoline Derivatives | [5] | ||
| 10d | A549 (Lung) | 0.062 ± 0.01 | [5] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [5] | |
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [5] | |
| 10e | A549 (Lung) | 0.033 ± 0.003 | [5] |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |
| Substituted Morpholine Derivatives | [6] | ||
| M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | [6] |
| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | [6] |
| Morpholine appended 1,2,3‐Triazole Analogues | [7] | ||
| 6e | MCF-7 (Breast) | 14.95 | [7] |
| 6f | MCF-7 (Breast) | 13.26 | [7] |
| 6g | MCF-7 (Breast) | 15.03 | [7] |
| 6i | MCF-7 (Breast) | 3.42 ± 0.11 | [7] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant number of anticancer morpholine derivatives target the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a common event in many human cancers. Morpholine-containing compounds can inhibit different nodes of this pathway, leading to the suppression of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Antibacterial Activity of Morpholine Derivatives
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. Morpholine-containing compounds have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.
Quantitative Antibacterial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | [2] | ||
| 20 | E. coli | 12.5 | [2] |
| 21 | P. aeruginosa | 6.25 | [2] |
| 23 | B. subtilis | 6.25 | [2] |
| 24 | V. cholerae | 6.25 | [2] |
| 24 | P. aeruginosa | 6.25 | [2] |
| 26 | S. aureus | 6.25 | [2] |
| 26 | B. subtilis | 6.25 | [2] |
| 27 | B. subtilis | 6.25 | [2] |
| 27 | E. coli | 6.25 | [2] |
| 28 | Various strains | 6.25 | [2] |
| Morpholine-modified Ruthenium-based agents | [8] | ||
| Ru(ii)-3 | S. aureus | 0.78 | [8] |
| Tetraalkylammonium salts from N-methyl morpholine | [9] | ||
| n-dodecyl to n-hexadecyl derivatives | MRSA | 3.9 | [9] |
| Morpholine derivatives with azole nucleus | [10] | ||
| 12 | M. smegmatis | 15.6 | [10] |
Antifungal Activity of Morpholine Derivatives
Invasive fungal infections are a growing concern, particularly in immunocompromised individuals. Morpholine-based compounds have a history of use as agricultural fungicides and are being explored for their potential as clinical antifungal agents. A key mechanism of action for many antifungal morpholines is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected morpholine-containing compounds against various fungal pathogens.
| Compound ID/Name | Fungal Strain | MIC (µg/mL) | Reference |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | [2] | ||
| 20 | A. flavus | 6.25 | [2] |
| 20 | Rhizopus sp. | 6.25 | [2] |
| 21 | Rhizopus sp. | 6.25 | [2] |
| 22 | Mucor sp. | 6.25 | [2] |
| 23 | A. flavus | 6.25 | [2] |
| 24 | A. flavus | 6.25 | [2] |
| 24 | Mucor sp. | 6.25 | [2] |
| 25 | Various strains | 6.25 | [2] |
| 26 | Rhizopus sp. | 6.25 | [2] |
| 27 | Mucor sp. | 6.25 | [2] |
| 28 | Rhizopus sp. | 6.25 | [2] |
| 28 | M. gypseum | 6.25 | [2] |
| Sila-Morpholine Analogues | [11] | ||
| 24 | C. albicans ATCC 24433 | 1 | [11] |
| 24 | C. albicans ATCC 10231 | 1 | [11] |
| 24 | C. neoformans ATCC 34664 | 0.5 | [11] |
| 24 | C. glabrata NCYC 388 | 2 | [11] |
| 24 | C. tropicalis ATCC 750 | 1 | [11] |
| 24 | A. niger ATCC 10578 | 4 | [11] |
| Morpholine derivatives with azole nucleus | [10] | ||
| All tested compounds | C. albicans | 500-1000 | [10] |
| All tested compounds | S. cerevisiae | 500-1000 | [10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. This section provides methodologies for key in vitro assays.
Cell Viability (MTT) Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[12]
Caption: Experimental workflow for the MTT assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration that inhibits visible growth.
Procedure:
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute the standardized inoculum to the appropriate concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
Western blotting is a technique used to detect specific proteins in a sample. In the context of the PI3K/Akt/mTOR pathway, it is used to assess the expression and phosphorylation status of key proteins.
Procedure:
-
Cell Lysis: Treat cells with the morpholine-containing compound for the desired time and at various concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Morpholine-containing compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antibacterial, and antifungal agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further drug discovery and development efforts. The data, protocols, and visualizations presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide to 3-(Morpholin-4-ylmethyl)aniline: Synthesis and Spectroscopic Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characteristics of 3-(Morpholin-4-ylmethyl)aniline. While experimentally obtained spectra for this specific compound are not widely available in the public domain, this document outlines a reliable synthetic protocol and presents predicted spectroscopic data based on the analysis of analogous structures. This information is intended to support research and development activities where this compound is utilized as a key chemical intermediate.
Compound Overview
This compound is a bifunctional organic molecule featuring a primary aromatic amine and a tertiary aminomethyl-substituted morpholine ring. The presence of the morpholine moiety is known to enhance desirable pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a valuable building block in medicinal chemistry.[1] The aniline functional group provides a versatile point for further chemical elaboration, enabling its use in the synthesis of a wide range of more complex molecules, including potential therapeutic agents and functional materials.[1] It is typically a yellow crystalline solid with a reported melting point of 73°C.[2]
Synthesis and Experimental Protocol
A robust and widely applicable method for the preparation of this compound is the reductive amination of 3-aminobenzaldehyde with morpholine. This procedure is efficient and generally proceeds with high yield.
Proposed Synthesis Route
The synthesis involves the initial formation of an imine intermediate from 3-aminobenzaldehyde and morpholine, followed by in-situ reduction to the desired secondary amine.
Reaction: 3-Aminobenzaldehyde + Morpholine → [Intermediate Iminium Ion] --(Reduction)--> this compound
Detailed Experimental Protocol
Materials and Reagents:
-
3-Aminobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Imine Formation: To this solution, add morpholine (1.1 equivalents). Stir the reaction mixture at room temperature for approximately 1-2 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the reaction mixture in portions over 10-15 minutes. Allow the reaction to stir at room temperature for 12-16 hours.
-
Reaction Quench and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatographic Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
-
Final Characterization: Confirm the identity and purity of the isolated product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and mass spectrometry.
Spectroscopic Data Summary
The following tables provide the predicted spectroscopic data for this compound. These predictions are based on the known chemical shifts and absorption frequencies of the constituent functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~ 7.08 | t | 1H | Ar-H |
| ~ 6.65 | m | 3H | Ar-H |
| ~ 3.71 | br s | 2H | NH₂ |
| ~ 3.68 | t, J = 4.7 Hz | 4H | O-(CH ₂)₂-N |
| ~ 3.42 | s | 2H | Ar-CH ₂-N |
| ~ 2.44 | t, J = 4.7 Hz | 4H | O-(CH₂)₂-N(CH ₂)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) / ppm | Assignment |
| ~ 146.6 | C -NH₂ |
| ~ 139.5 | C -CH₂ |
| ~ 129.4 | Ar-C H |
| ~ 117.8 | Ar-C H |
| ~ 114.9 | Ar-C H |
| ~ 114.0 | Ar-C H |
| ~ 67.1 | O-(C H₂)₂-N |
| ~ 63.6 | Ar-C H₂-N |
| ~ 53.7 | O-(CH₂)₂-N(C H₂)₂ |
Table 3: Predicted FT-IR Spectroscopic Data
Sample preparation: KBr pellet or thin film
| Wavenumber (ν) / cm⁻¹ | Bond Vibration | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2800 | C-H stretch | Aliphatic (CH₂) |
| 1620 - 1580 | N-H bend / C=C stretch | Amine / Aromatic |
| 1115 | C-O-C stretch | Ether (Morpholine) |
Experimental Workflow Visualization
The logical progression of the synthesis and subsequent characterization of this compound is depicted in the following workflow diagram.
Caption: Workflow for the Synthesis and Characterization of this compound.
References
Synthesis of 3-(Morpholin-4-ylmethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Morpholin-4-ylmethyl)aniline is a valuable substituted aniline derivative utilized as a key intermediate in the synthesis of various pharmaceuticals and dye molecules. Its structure, featuring a reactive aniline moiety and a solubilizing morpholine group, makes it an important building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic pathways for this compound, focusing on two core methodologies: Reductive Amination and Nucleophilic Substitution (Alkylation). Detailed experimental protocols, based on established chemical principles, are presented alongside comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.
Introduction
The synthesis of substituted anilines is a cornerstone of modern organic chemistry, with applications ranging from the development of novel therapeutic agents to the creation of advanced polymers and dyes. This compound has emerged as a significant intermediate due to its unique combination of a primary aromatic amine, which can be readily functionalized, and a morpholine ring that can enhance the pharmacokinetic properties of a final drug compound. This guide details the most practical and efficient laboratory-scale synthesis routes to this versatile molecule.
Core Synthetic Pathways
The construction of this compound primarily involves the formation of the benzylic C-N bond between the aniline scaffold and the morpholine ring. The two most prominent and reliable strategies to achieve this are Reductive Amination and Nucleophilic Substitution.
Pathway 1: Reductive Amination
Reductive amination is a highly efficient method for the formation of C-N bonds. This pathway involves the reaction of 3-aminobenzaldehyde with morpholine to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the target secondary amine.
Caption: Reductive amination workflow for the synthesis of this compound.
Materials:
-
3-Aminobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane (0.2 M), add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-18 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Pathway 2: Nucleophilic Substitution (Alkylation)
This pathway relies on the nucleophilic character of the morpholine nitrogen to displace a leaving group on a benzylic position of the aniline precursor. A common approach involves the reaction of morpholine with a 3-nitrobenzyl halide, followed by the reduction of the nitro group to an amine. This two-step sequence is often preferred to avoid potential side reactions with the aniline nitrogen.
Caption: Two-step alkylation and reduction pathway to this compound.
Step 1: Synthesis of 4-((3-Nitrophenyl)methyl)morpholine
Materials:
-
3-Nitrobenzyl chloride
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (for extraction)
Procedure:
-
To a solution of 3-nitrobenzyl chloride (1.0 eq) in acetonitrile (0.3 M), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-((3-Nitrophenyl)methyl)morpholine, which can often be used in the next step without further purification.
Step 2: Reduction of the Nitro Group
Materials:
-
4-((3-Nitrophenyl)methyl)morpholine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of 4-((3-Nitrophenyl)methyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Comparative Data
The following table summarizes typical quantitative data for the described synthetic pathways. It is important to note that these values are representative and can vary based on reaction scale, purity of reagents, and specific laboratory conditions.
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution & Reduction |
| Starting Materials | 3-Aminobenzaldehyde, Morpholine | 3-Nitrobenzyl Chloride, Morpholine |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 70-90% | 65-85% |
| Reaction Time | 6-18 hours | 6-10 hours (total) |
| Purification Method | Column Chromatography | Column Chromatography |
| Key Reagents | NaBH(OAc)₃ | K₂CO₃, Fe/NH₄Cl |
Conclusion
Both reductive amination and nucleophilic substitution followed by reduction are viable and effective methods for the synthesis of this compound. The choice between these pathways will depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis. Reductive amination offers a more convergent, one-step approach, which is often advantageous for laboratory-scale synthesis. The two-step alkylation and reduction pathway, while longer, may be more suitable for larger-scale production due to the lower cost of the initial starting materials and potentially simpler purification of the intermediate. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate for their drug discovery and development programs.
An In-depth Technical Guide to the Synthesis of 3-(Morpholin-4-ylmethyl)aniline: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and efficient synthetic route to 3-(Morpholin-4-ylmethyl)aniline, a valuable intermediate in the pharmaceutical industry.[1][2] The synthesis involves a two-step process commencing from 3-nitrobenzaldehyde, proceeding through the key intermediate N-(3-nitrobenzyl)morpholine. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence:
-
Reductive Amination: 3-Nitrobenzaldehyde is reacted with morpholine under reductive amination conditions to form the key intermediate, N-(3-nitrobenzyl)morpholine.
-
Nitro Group Reduction: The nitro group of N-(3-nitrobenzyl)morpholine is then reduced to an amine to yield the final product, this compound.
This pathway is efficient and utilizes readily available starting materials.
Caption: Overall synthetic pathway for this compound.
Key Intermediates: Properties and Characterization
A thorough understanding of the properties of the starting material and the key intermediate is crucial for successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Pale yellow crystalline solid | 58 |
| N-(3-nitrobenzyl)morpholine | C₁₁H₁₄N₂O₃ | 222.24 | Yellow solid | 65-67 |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of the key intermediate and the final product.
Step 1: Synthesis of N-(3-nitrobenzyl)morpholine (Reductive Amination)
This procedure outlines the formation of the C-N bond between the benzylic carbon and the morpholine nitrogen.
Caption: Experimental workflow for the synthesis of N-(3-nitrobenzyl)morpholine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Nitrobenzaldehyde | 151.12 | 10.0 g | 0.066 mol |
| Morpholine | 87.12 | 6.3 mL (6.9 g) | 0.079 mol |
| Sodium triacetoxyborohydride | 211.94 | 16.8 g | 0.079 mol |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated aq. NaHCO₃ | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a stirred solution of 3-nitrobenzaldehyde (10.0 g, 0.066 mol) in dichloromethane (200 mL) is added morpholine (6.3 mL, 0.079 mol).
-
The mixture is stirred for 20 minutes at room temperature, after which sodium triacetoxyborohydride (16.8 g, 0.079 mol) is added portion-wise over 15 minutes.
-
The resulting suspension is stirred at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-nitrobenzyl)morpholine as a yellow solid.
Expected Yield: 85-95%
Step 2: Synthesis of this compound (Nitro Group Reduction)
This final step converts the nitro-substituted intermediate into the desired aniline derivative.
Caption: Experimental workflow for the synthesis of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-nitrobenzyl)morpholine | 222.24 | 10.0 g | 0.045 mol |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Ethanol | - | 150 mL | - |
| Hydrogen (H₂) | - | 1 atm (balloon) | - |
| Celite | - | As needed | - |
Procedure:
-
A solution of N-(3-nitrobenzyl)morpholine (10.0 g, 0.045 mol) in ethanol (150 mL) is placed in a flask equipped with a magnetic stir bar.
-
10% Palladium on carbon (1.0 g) is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (from a balloon) three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with ethanol (2 x 20 mL).
-
The combined filtrate is concentrated under reduced pressure to yield this compound as a solid. The product is typically of high purity and may not require further purification.
Expected Yield: 95-99%
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | N-(3-nitrobenzyl)morpholine | 3-Nitrobenzaldehyde | 85-95 | >98 (after chromatography) |
| 2 | This compound | N-(3-nitrobenzyl)morpholine | 95-99 | >98 |
Concluding Remarks
The described two-step synthesis provides a reliable and high-yielding route to this compound. The identification and characterization of the key intermediate, N-(3-nitrobenzyl)morpholine, are critical for process control and optimization. The provided experimental protocols offer a solid foundation for researchers in the fields of medicinal chemistry and drug development to produce this important building block for further synthetic applications.
References
The Emergent Therapeutic Potential of Morpholine-Containing Anilines: A Technical Overview of a Promising Scaffold
For Immediate Release
[City, State] – [Date] – In the landscape of modern medicinal chemistry, the morpholine moiety has consistently proven to be a versatile and valuable scaffold in the design of novel therapeutic agents. This technical guide delves into the mechanism of action of a specific class of these compounds: 3-(Morpholin-4-ylmethyl)aniline derivatives. While direct research on this precise chemical family is nascent, this paper will extrapolate from closely related and well-studied analogs, primarily 2-morpholino-4-anilinoquinoline derivatives, to provide a comprehensive overview of their biological activities, underlying signaling pathways, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this chemical space.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged structure in drug design. Its presence can enhance the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability. When incorporated into an aniline or anilinoquinoline framework, these derivatives have demonstrated a range of biological activities, most notably as anticancer agents. The core structure of this compound presents a flexible linker between the morpholine and aniline rings, offering a distinct vector for chemical modification and optimization of biological activity.
Anticancer Activity of Structurally Related Analogs
Extensive research into structurally similar 2-morpholino-4-anilinoquinoline derivatives has revealed potent anticancer activity, particularly against hepatocellular carcinoma. The mechanism of this activity is believed to be multifactorial, involving the inhibition of key receptor tyrosine kinases (RTKs) and the induction of cell cycle arrest.
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the in vitro cytotoxicity of a series of 2-morpholino-4-anilinoquinoline derivatives against the HepG2 human hepatocellular carcinoma cell line.
| Compound ID | Aniline Substitution | IC50 (µM) against HepG2 Cells[1] |
| 3a | Unsubstituted | > 30 |
| 3b | 4-Fluoro | > 30 |
| 3c | 4-Chloro | 11.42 |
| 3d | 4-Bromo | 8.50 |
| 3e | 3,4-Dichloro | 12.76 |
Elucidation of the Mechanism of Action
The anticancer effects of these morpholine-containing compounds are attributed to their interaction with specific molecular targets within cancer cells, leading to the disruption of critical signaling pathways that drive tumor growth and survival.
Inhibition of Receptor Tyrosine Kinase Signaling
Several members of the 2-morpholino-4-anilinoquinoline class are thought to function as inhibitors of receptor tyrosine kinases such as MET, EGFR, and VEGFR.[1] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, the derivatives can inhibit downstream signaling cascades.
Induction of Cell Cycle Arrest
In addition to kinase inhibition, these compounds have been shown to induce cell cycle arrest in the G0/G1 phase.[1] This prevents cancer cells from progressing through the cell cycle and undergoing division, ultimately leading to a halt in tumor growth.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of morpholine-containing aniline derivatives.
Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives
A general synthetic route involves a two-step process:
-
Chlorination of 2-morpholinoquinolin-4-ol: The starting material, 2-morpholinoquinolin-4-ol, is refluxed with phosphorus oxychloride to yield 4-chloro-2-morpholinoquinoline.
-
Nucleophilic Substitution: The resulting chloro-derivative is then reacted with the desired substituted aniline in a suitable solvent, such as ethanol, under reflux to yield the final 2-morpholino-4-anilinoquinoline product.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.
Broader Mechanistic Insights: PI3K/Akt/mTOR Pathway and Carbonic Anhydrase Inhibition
While direct evidence for this compound derivatives is pending, the broader class of morpholine-containing compounds has been implicated in the inhibition of the PI3K/Akt/mTOR signaling pathway and carbonic anhydrases.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain morpholine derivatives have been shown to inhibit components of this pathway, representing another promising avenue for their anticancer activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes involved in pH regulation and other physiological processes. Certain isoforms are overexpressed in tumors and contribute to their survival and proliferation in the acidic tumor microenvironment. Inhibition of these enzymes is a validated anticancer strategy. Some morpholine-containing compounds have demonstrated carbonic anhydrase inhibitory activity, suggesting another potential mechanism for their therapeutic effects.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising area for the development of novel anticancer therapeutics. The available evidence from structurally related compounds points towards a multimodal mechanism of action, including the inhibition of key oncogenic signaling pathways and the induction of cell cycle arrest. Further investigation into the specific biological targets and structure-activity relationships of this compound derivatives is warranted. The detailed experimental protocols provided herein offer a roadmap for the continued exploration of this exciting class of compounds. As our understanding of the intricate signaling networks that drive cancer progresses, the development of targeted therapies based on scaffolds such as this will be crucial in the future of oncology.
References
Potential Therapeutic Targets for 3-(Morpholin-4-ylmethyl)aniline Analogs: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets for analogs of 3-(Morpholin-4-ylmethyl)aniline. This scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted anticancer agents. This document summarizes key quantitative data on the activity of these analogs, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this area.
Core Therapeutic Targets and Mechanism of Action
Analogs of this compound have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary therapeutic targets identified for this class of compounds are protein kinases, particularly those within the PI3K/Akt/mTOR and VEGFR signaling cascades.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for cancer therapy. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway. The morpholine moiety is often crucial for binding to the ATP-binding pocket of PI3K and/or mTOR, forming key hydrogen bond interactions.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels. Tumor growth and metastasis are highly dependent on angiogenesis. Consequently, inhibiting VEGFR signaling is a well-established strategy in cancer treatment. Analogs incorporating the this compound scaffold have been investigated as VEGFR-2 inhibitors, interfering with the downstream signaling that promotes endothelial cell proliferation and migration.
Quantitative Data on Analog Activity
The following tables summarize the in vitro activity of various analogs related to the this compound core structure. The data highlights the potency of these compounds against specific kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Morpholine-Containing Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PI3K/mTOR Inhibitors | |||
| GDC-0941 | PI3Kα | 3 | [1] |
| PI3Kδ | 3 | [1] | |
| PI3Kβ | 33 | [1] | |
| PI3Kγ | 75 | [1] | |
| ZSTK474 | PI3Kα | 5.0 | [2] |
| PI3Kδ | 3.9 | [2] | |
| PI3Kβ | 20 | [2] | |
| PI3Kγ | 37 | [2] | |
| PQR309 | PI3Kα | 39 | [3] |
| PI3Kδ | 82 | [3] | |
| PI3Kβ | 136 | [3] | |
| PI3Kγ | 63 | [3] | |
| mTOR | 83 | [3] | |
| VEGFR-2 Inhibitors | |||
| Analog 6 | VEGFR-2 | 64.8 | [4] |
| Analog 12 | VEGFR-2 | 4600 | [4] |
| Analog 18 | VEGFR-2 | 48.8 | [4] |
| Analog 19 | VEGFR-2 | 51.09 | [4] |
Table 2: Anti-proliferative Activity of Morpholine-Containing Analogs against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinoline Analogs | ||||
| 3c | HepG2 | Hepatocellular Carcinoma | 11.42 | [5] |
| 3d | HepG2 | Hepatocellular Carcinoma | 8.50 | [5] |
| 3e | HepG2 | Hepatocellular Carcinoma | 12.76 | [5] |
| Quinazoline Analogs | ||||
| AK-3 | A549 | Lung Carcinoma | 10.38 | [6] |
| MCF-7 | Breast Adenocarcinoma | 6.44 | [6] | |
| SHSY-5Y | Neuroblastoma | 9.54 | [6] | |
| AK-10 | A549 | Lung Carcinoma | 8.55 | [6] |
| MCF-7 | Breast Adenocarcinoma | 3.15 | [6] | |
| SHSY-5Y | Neuroblastoma | 3.36 | [6] | |
| Bisnaphthalimide Analog | ||||
| A6 | MGC-803 | Gastric Cancer | 0.09 | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the therapeutic targets and the methods used for their investigation.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of analogs.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of analogs.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3-(Morpholin-4-ylmethyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-(Morpholin-4-ylmethyl)aniline as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key reactions and quantitative data are presented to facilitate its use in a laboratory setting.
Introduction
This compound is a bifunctional organic compound featuring a primary aromatic amine and a tertiary morpholine moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The aniline group serves as a versatile handle for a variety of chemical transformations, including amide bond formation and cross-coupling reactions. The morpholine group often enhances the solubility and pharmacokinetic properties of target molecules, a desirable feature in drug discovery.[1] This compound is particularly noted for its role as a key intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and kinase-mediated signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [2] |
| Appearance | Yellow crystalline powder | Chem-Impex |
| Melting Point | 73 °C | ChemBK |
| Storage | 2-8°C (protect from light) | ChemBK |
Applications in Organic Synthesis
This compound is a valuable starting material for the synthesis of a wide range of organic molecules. Its primary applications lie in the construction of complex molecules with potential biological activity.
Synthesis of Kinase Inhibitors
The primary aromatic amine of this compound is a key functional group for its incorporation into kinase inhibitor scaffolds. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aniline moiety can be readily functionalized to interact with the hinge region of the ATP-binding pocket of kinases, a common strategy in kinase inhibitor design.
The morpholine group, in turn, can occupy solvent-exposed regions of the binding site, often leading to improved potency and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its use in the synthesis of inhibitors for the PI3K/Akt/mTOR and PLK4 signaling pathways has been explored.
Amide Coupling Reactions
The aniline group of this compound readily participates in amide coupling reactions with carboxylic acids. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and other functional molecules. Standard coupling reagents such as EDC/HOBt or HATU can be employed to facilitate this transformation.
Buchwald-Hartwig Amination
This compound can be utilized as the amine component in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This powerful C-N bond-forming reaction allows for the synthesis of N-aryl and N-heteroaryl derivatives, which are common motifs in medicinal chemistry.
Experimental Protocols
The following section provides detailed experimental protocols for key reactions involving this compound.
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a key intermediate for a potential kinase inhibitor, where this compound is coupled with a dichlorinated pyrimidine.
Reaction Scheme:
General reaction for the synthesis of a pyrimidine intermediate.
Materials:
-
This compound
-
2,4-Dichloro-5-fluoropyrimidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
Procedure:
-
To a stirred solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add this compound (1.2 eq) and potassium carbonate (K₂CO₃) (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-morpholinoaniline | 2,4-dichloro-5-fluoropyrimidine | 5-fluoro-N²-(4-morpholinophenyl)-N⁴-(3-nitrophenyl)pyrimidin-2,4-diamine | 86% |
Note: The provided yield is for a closely related reaction using 4-morpholinoaniline and is representative of the expected efficiency of this type of transformation.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a general procedure for the acylation of this compound with a generic carboxylic acid.
Reaction Scheme:
General amide coupling reaction.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a key target for many kinase inhibitors developed using morpholine-containing scaffolds.
Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Synthesis of a Kinase Inhibitor
The diagram below outlines a typical experimental workflow for the synthesis of a kinase inhibitor utilizing this compound.
General workflow for kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly kinase inhibitors, is well-documented in the scientific literature. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug discovery, enabling the efficient and effective use of this important synthetic intermediate.
References
Application Notes and Protocols: 3-(Morpholin-4-ylmethyl)aniline as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholin-4-ylmethyl)aniline is a valuable and versatile building block in medicinal chemistry, offering a unique combination of structural features that are advantageous for the development of novel bioactive molecules. The morpholine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, which can lead to enhanced pharmacokinetic profiles. The aniline functional group provides a convenient handle for a variety of chemical transformations, allowing for the facile introduction of this scaffold into a diverse range of molecular architectures.
While direct examples of bioactive molecules synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as substituted morpholinoanilines, have been successfully incorporated into potent anticancer and antimicrobial agents. This document provides detailed application notes and protocols based on these closely related, well-characterized bioactive molecules, demonstrating the potential of the this compound scaffold in drug discovery. The protocols provided herein are for the synthesis and biological evaluation of 2-morpholino-4-anilinoquinoline derivatives, which have shown significant activity as anticancer agents, and for 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, which have demonstrated antimicrobial properties.
Application I: Anticancer Agents - Synthesis and Evaluation of 2-Morpholino-4-anilinoquinoline Derivatives
Derivatives of 2-morpholino-4-anilinoquinoline have emerged as a promising class of anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines.[1] These compounds often target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative 2-morpholino-4-anilinoquinoline derivatives against the human hepatocellular carcinoma cell line, HepG2.[1]
| Compound ID | Structure | IC50 (µM) against HepG2 Cells[1] |
| 3c | 4-((2-morpholinoquinolin-4-yl)amino)phenol | 11.42 |
| 3d | N-(2-morpholinoquinolin-4-yl)benzene-1,4-diamine | 8.50 |
| 3e | 4-(4-((2-morpholinoquinolin-4-yl)amino)phenoxy)-N-methylpicolinamide | 12.76 |
Experimental Protocols
This protocol describes a two-step synthesis starting from 2-morpholinoquinolin-4-ol.
Step 1: Synthesis of 4-chloro-2-morpholinoquinoline (2)
-
To a solution of 2-morpholinoquinolin-4-ol (1.0 g, 4.34 mmol) in phosphorus oxychloride (5 mL), the mixture is heated at 100°C for 2 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The resulting solution is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-2-morpholinoquinoline.
Step 2: Synthesis of 4-(4-((2-morpholinoquinolin-4-yl)amino)phenoxy)-N-methylpicolinamide (3e)
-
A mixture of 4-chloro-2-morpholinoquinoline (0.5 g, 2.01 mmol) and 4-(4-aminophenoxy)-N-methylpicolinamide (0.54 g, 2.21 mmol) in 2-propanol (20 mL) is refluxed for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.
-
The solid is washed with diethyl ether and dried to afford the final product.
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the HepG2 cell line.
-
Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The synthesized 2-morpholino-4-anilinoquinoline derivatives often exert their anticancer effects by inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation.
Caption: EGFR Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Application II: Antimicrobial Agents - Synthesis and Evaluation of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives
The morpholine scaffold is also a key component in the development of novel antimicrobial agents. Derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been synthesized and shown to possess activity against various bacterial strains.[2]
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values of a representative thiosemicarbazide derivative of 4-(morpholin-4-yl)-3-nitrobenzhydrazide against several Gram-positive bacterial strains.[2]
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL)[2] |
| 10 | 1-((4-(morpholin-4-yl)-3-nitrophenyl)carbonyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide | Micrococcus luteus ATCC 10240 | 31.25 |
| Bacillus cereus ATCC 10876 | 31.25 | ||
| Staphylococcus epidermidis ATCC 12228 | 62.5 | ||
| Enterococcus faecalis ATCC 29212 | 62.5 | ||
| Bacillus subtilis ATCC 6633 | 62.5 |
Experimental Protocols
This protocol describes a two-step synthesis starting from 4-chloro-3-nitrobenzoic acid.
Step 1: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide
-
A mixture of 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and morpholine (13.0 g, 149 mmol) in 1-butanol (50 mL) is heated to reflux for 8 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with concentrated HCl. The precipitate is collected by filtration, washed with water, and dried to give 4-(morpholin-4-yl)-3-nitrobenzoic acid.
-
A mixture of 4-(morpholin-4-yl)-3-nitrobenzoic acid (5.0 g, 19.8 mmol) and thionyl chloride (10 mL) is refluxed for 2 hours. The excess thionyl chloride is removed by distillation.
-
The resulting acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a solution of hydrazine hydrate (2.0 g, 39.6 mmol) in THF at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is triturated with water. The solid is collected by filtration, washed with water, and dried to yield 4-(morpholin-4-yl)-3-nitrobenzhydrazide.
Step 2: Synthesis of 1-((4-(morpholin-4-yl)-3-nitrophenyl)carbonyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazide (10)
-
A solution of 4-(morpholin-4-yl)-3-nitrobenzhydrazide (1.0 g, 3.75 mmol) and 4-(trifluoromethyl)phenyl isothiocyanate (0.76 g, 3.75 mmol) in ethanol (20 mL) is refluxed for 6 hours.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to give the final product.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the log phase of growth. The bacterial suspension is then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The test compound is dissolved in DMSO to a high concentration and then serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow
Caption: MIC Determination Workflow.
References
Revolutionizing Neurological Drug Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical development for neurological disorders is undergoing a significant transformation. Driven by a deeper understanding of disease mechanisms and advancements in drug delivery technologies, novel therapeutic strategies are emerging for debilitating conditions such as Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis. This document provides detailed application notes and protocols for key areas of research and development, offering a guide for scientists working to translate promising discoveries into effective treatments.
Section 1: Alzheimer's Disease - Targeting Amyloid-β Pathologies
A central focus of Alzheimer's disease (AD) drug development has been the amyloid cascade hypothesis, which posits that the accumulation of amyloid-β (Aβ) peptides is a primary event in the disease's pathogenesis.[1] Therapies aimed at reducing Aβ burden remain a cornerstone of AD research.
Application Note: Anti-Amyloid Monoclonal Antibodies
Anti-amyloid monoclonal antibodies represent a major therapeutic modality. These antibodies are designed to bind to various forms of Aβ, promoting their clearance from the brain. One such example is Aducanumab, a human monoclonal antibody that selectively targets aggregated forms of Aβ.[2] Clinical trials have shown that Aducanumab can reduce brain amyloid plaques, and in some studies, this was associated with a slowing of clinical decline.[3][4]
Quantitative Data Summary: Aducanumab Clinical Trials
The efficacy of Aducanumab has been evaluated in two pivotal Phase 3 clinical trials, EMERGE and ENGAGE.[5] While the trials yielded conflicting primary endpoint results, data from the EMERGE trial showed a statistically significant reduction in clinical decline at the highest dose.[3]
| Clinical Endpoint | EMERGE (High Dose) vs. Placebo | p-value |
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) | 23% reduction in decline[3] | 0.01[3] |
| Mini-Mental Status Examination (MMSE) | 15% improvement[3] | 0.06[3] |
| Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 27% improvement[3] | 0.0998[3] |
| Alzheimer's Disease Cooperative Study/Activities of Daily Living for MCI (ADCS/ADL/MI) | 40% improvement[3] | 0.0009[3] |
Experimental Protocol: Quantification of Amyloid-β by ELISA
Accurate quantification of Aβ levels in biological samples is crucial for both preclinical research and clinical trials. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose.[6]
Objective: To quantify the concentration of Aβ42 in brain homogenates or cerebrospinal fluid (CSF).
Materials:
-
Anti-Aβ42 capture antibody (e.g., monoclonal antibody 6E10)[7]
-
Biotinylated anti-Aβ42 detection antibody[7]
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate[8]
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Synthetic Aβ42 peptide for standard curve
-
96-well ELISA plates
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add prepared standards and samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the Aβ42 concentration in samples by interpolating from the standard curve.
Section 2: Parkinson's Disease - Enhancing Drug Delivery with Nanoparticles
A significant challenge in treating Parkinson's disease (PD) is the effective delivery of therapeutic agents across the blood-brain barrier (BBB).[9] Nanotechnology offers a promising solution by encapsulating drugs in nanoparticles, which can facilitate their transport into the brain.[10][11]
Application Note: Levodopa-Loaded Polymeric Nanoparticles
Levodopa remains the gold-standard treatment for PD, but its oral administration is associated with fluctuating plasma concentrations and motor complications.[12] Encapsulating Levodopa in biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or chitosan, can improve its pharmacokinetic profile and enhance its delivery to the brain.[13][14]
Quantitative Data Summary: Levodopa-Loaded Nanoparticles
Studies have demonstrated the successful formulation of Levodopa-loaded nanoparticles with varying characteristics depending on the polymer and preparation method used.
| Nanoparticle Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| PLGA (W/O/W solvent evaporation)[13] | ~250-300 | 55-60[13] | Negative |
| Chitosan (ionic gelation)[14] | 553 ± 52[14] | 82.38 ± 1.63[14] | +46.2 ± 2.3[14] |
| NH2–PEO–PCL (nanoprecipitation)[15] | ~130-150 | 12 ± 1.4 (L-DOPA)[15] | Positive |
Experimental Protocol: Preparation of Levodopa-Loaded PLGA Nanoparticles
This protocol describes the preparation of Levodopa-loaded PLGA nanoparticles using a double emulsion-solvent evaporation method.[16]
Objective: To synthesize and characterize Levodopa-loaded PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Levodopa
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Ultrasonic homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic solvent like dichloromethane (DCM).
-
Aqueous Phase Preparation: Dissolve Levodopa in an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid).
-
Primary Emulsion (w/o): Add the aqueous Levodopa solution to the organic PLGA solution and emulsify using an ultrasonic homogenizer to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA) (e.g., 1-5% w/v).[16] Homogenize this mixture to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent (DCM) to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the nanoparticles to obtain a powder for storage and further characterization.
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS).
-
Morphology: Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency: Determine the amount of Levodopa encapsulated within the nanoparticles using a suitable analytical method like UV-Vis spectrophotometry after disrupting the nanoparticles.
-
Section 3: Multiple Sclerosis - Targeting B-cell and Microglial Activation
Recent therapeutic advancements in Multiple Sclerosis (MS) have focused on modulating the immune system's activity. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target due to its role in B-cell and myeloid cell activation, both of which are implicated in MS pathology.[17]
Application Note: Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK inhibitors are small molecule drugs that can cross the blood-brain barrier and modulate the activity of B-cells and microglia within the central nervous system.[18] Several BTK inhibitors, such as Fenebrutinib and Tolebrutinib, are in late-stage clinical development and have shown promise in reducing inflammatory activity in patients with relapsing MS.[19][20]
Quantitative Data Summary: BTK Inhibitors in MS Clinical Trials
Phase 2 and 3 clinical trials are evaluating the efficacy and safety of various BTK inhibitors in different forms of MS.
| BTK Inhibitor | Trial Phase | Key Efficacy Finding |
| Fenebrutinib | Phase 2 | 90% reduction in new gadolinium-enhancing lesions vs. placebo[18] |
| Tolebrutinib | Phase 2b | Dose-dependent reduction of gadolinium-enhancing lesions[21] |
| Evobrutinib | Phase 2 | Significant reduction in new gadolinium-enhancing lesions[20] |
| Remibrutinib | Phase 3 | Currently recruiting for relapsing MS trials[21] |
Experimental Protocol: In Vitro BTK Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against BTK in a cell-free system.
Objective: To determine the IC50 value of a test compound for BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Test compound (BTK inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare solutions of BTK enzyme, ATP, and substrate peptide in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme to each well.
-
Compound Addition: Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aducanumab: evidence from clinical trial data and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 4. Researchers publish data from Phase III aducanumab trials | Alzheimer Europe [alzheimer-europe.org]
- 5. ramonasommerdykmd.com [ramonasommerdykmd.com]
- 6. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. d-nb.info [d-nb.info]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Idiopathic Parkinson Disease | Nanoparticles for drug delivery in Parkinson’s disease | springermedicine.com [springermedicine.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Development of Levodopa Loaded Polymeric Nanoparticles for Intranasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradable Nanoparticles Loaded with Levodopa and Curcumin for Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chimera-biotec.com [chimera-biotec.com]
- 17. Bruton's Tyrosine Kinase Inhibitors for Multiple Sclerosis Treatment: A New Frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurologytoday.aan.com [neurologytoday.aan.com]
- 19. labiotech.eu [labiotech.eu]
- 20. vjneurology.com [vjneurology.com]
- 21. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Morpholin-4-ylmethyl)aniline in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholin-4-ylmethyl)aniline is a functionalized aniline monomer that holds significant promise in the field of polymer chemistry. The incorporation of a morpholine moiety onto the aniline backbone is anticipated to impart unique properties to the resulting polymers, including enhanced solubility, improved processability, and potential for post-polymerization modification. These characteristics make poly(this compound) and its copolymers attractive materials for a range of applications, from advanced coatings and specialty polymers with improved flexibility and strength to materials for drug delivery and biomedical devices.[1] The morpholine group, a common motif in medicinal chemistry, can also introduce biocompatibility and specific interactions with biological systems.
This document provides detailed application notes and a representative experimental protocol for the synthesis and characterization of polymers derived from this compound.
Applications in Polymer Chemistry
The unique chemical structure of this compound suggests its utility in several areas of polymer science:
-
Soluble Conducing Polymers: The bulky, flexible morpholinomethyl substituent is expected to disrupt the interchain packing of the polymer, thereby increasing its solubility in common organic solvents.[1] This addresses a major challenge associated with the processing of polyaniline (PANI).
-
Corrosion Resistant Coatings: The lone pair of electrons on the nitrogen atoms of the polymer backbone can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The morpholine group may further enhance adhesion and barrier properties.
-
Biocompatible Materials: The presence of the morpholine ring, a privileged structure in drug discovery, may impart biocompatibility to the polymer, making it a candidate for applications in drug delivery, tissue engineering, and biosensors.
-
Stimuli-Responsive Materials: The nitrogen atoms in the polymer backbone and the morpholine ring can be protonated or deprotonated in response to changes in pH. This can lead to changes in the polymer's conformation, solubility, and electronic properties, making it a stimuli-responsive material.
-
Cross-linking and Post-Polymerization Modification: The secondary amine in the morpholine ring offers a potential site for further chemical reactions, allowing for cross-linking to form robust networks or for the attachment of other functional molecules to tailor the polymer's properties for specific applications.
Data Presentation
| Property | Expected Range/Value | Characterization Method |
| Molecular Weight (Mw) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Solubility | Soluble in NMP, DMF, DMSO; partially soluble in THF, chloroform | Visual Inspection, UV-vis Spectroscopy |
| Electrical Conductivity | 10-8 - 10-2 S/cm (undoped) 10-4 - 101 S/cm (doped with protonic acids) | Four-Point Probe Method |
| Thermal Stability (Td5) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |
Experimental Protocols
The following is a representative protocol for the chemical oxidative polymerization of this compound. This protocol is based on well-established methods for the synthesis of polyaniline and its derivatives.
Protocol 1: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol (for washing)
-
Ammonia solution (for de-doping, optional)
-
Deionized water
Equipment:
-
Glass reactor with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of this compound (e.g., 0.05 mol) in 1 M HCl solution (e.g., 200 mL) in the glass reactor. Stir the solution until the monomer is completely dissolved. Cool the reactor to 0-5 °C using an ice bath.
-
Oxidant Solution Preparation: Separately, dissolve ammonium persulfate (e.g., 0.06 mol, typically a 1.25:1 molar ratio of oxidant to monomer) in 1 M HCl solution (e.g., 100 mL).
-
Polymerization: Add the oxidant solution dropwise to the cooled monomer solution over a period of 30-60 minutes with continuous stirring. The reaction mixture will gradually turn dark green or black, indicating the formation of the polymer.
-
Reaction Completion: After the addition of the oxidant is complete, allow the reaction to proceed for an additional 2-4 hours at 0-5 °C with continuous stirring.
-
Isolation of the Polymer: Filter the precipitated polymer using a Buchner funnel.
-
Washing: Wash the polymer powder sequentially with copious amounts of 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours. The resulting polymer will be in its doped (emeraldine salt) form.
-
(Optional) De-doping: To obtain the undoped (emeraldine base) form, the doped polymer can be stirred in a 0.1 M ammonia solution for 24 hours, followed by filtration, washing with deionized water, and drying.
Protocol 2: Characterization of Poly(this compound)
1. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Sample Preparation: Mix a small amount of the dried polymer powder with KBr and press into a pellet.
-
Expected Peaks:
-
~3400 cm-1: N-H stretching of the secondary amine in the polymer backbone.
-
~2950-2800 cm-1: C-H stretching of the morpholine ring and methylene group.
-
~1600 and ~1500 cm-1: C=C stretching of the quinoid and benzenoid rings, respectively.
-
~1300 cm-1: C-N stretching.
-
~1120 cm-1: C-O-C stretching of the morpholine ring.
-
~820 cm-1: C-H out-of-plane bending of the 1,2,4-trisubstituted benzene ring.
-
2. UV-Visible (UV-vis) Spectroscopy:
-
Purpose: To study the electronic transitions and determine the doping state of the polymer.
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable solvent (e.g., NMP).
-
Expected Absorption Bands:
-
Emeraldine Base (undoped): ~320-330 nm (π-π* transition of the benzenoid rings) and ~620-630 nm (exciton transition of the quinoid rings).
-
Emeraldine Salt (doped): ~320-330 nm, ~420-440 nm (polaron-π* transition), and a broad absorption tail extending into the near-infrared region (>800 nm) due to free carrier absorption.
-
3. Scanning Electron Microscopy (SEM):
-
Purpose: To investigate the morphology of the polymer.
-
Sample Preparation: Mount the polymer powder on an SEM stub using conductive carbon tape and coat with a thin layer of gold or carbon.
-
Expected Morphology: The morphology can vary from granular to nanofibrous depending on the polymerization conditions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Logical relationship between the monomer, polymer, properties, and applications.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(Morpholin-4-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholin-4-ylmethyl)aniline is a valuable building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while the aniline functional group provides a key attachment point for various heterocyclic scaffolds that interact with the ATP-binding site of kinases. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from this compound, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting key components of this pathway, such as PI3K, Akt, and mTOR, are of significant interest in drug discovery.
Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound involves several key stages, from initial compound synthesis to biological screening.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors containing a morpholine moiety, highlighting their potency against various PI3K isoforms.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Scaffold |
| ZSTK474 | PI3Kα | 8.6 | 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole |
| PI3Kβ | 360 | ||
| PI3Kγ | 80 | ||
| PI3Kδ | 36 | ||
| Compound 13 | PI3Kα | 1.2 | 1,3,5-Triazine with dithiocarbamate |
| LY294002 | Pan-PI3K | 1400 | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one[1] |
| PI-103 | PI3Kα, mTOR | 8 | Pyridofuropyrimidine |
| GDC-0941 | Pan-PI3K | 3 | Thieno[3,2-d]pyrimidine |
Note: The IC50 values are compiled from various literature sources and are intended for comparative purposes. Assay conditions may vary between studies.
Experimental Protocols
Protocol 1: General Synthesis of a 4-(3-(Morpholin-4-ylmethyl)phenylamino)quinazoline Derivative
This protocol describes a general method for the synthesis of a quinazoline-based kinase inhibitor using a Buchwald-Hartwig amination reaction.[2] This is a widely used method for the formation of carbon-nitrogen bonds.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq), this compound (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.05 eq), and XPhos (0.1 eq).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 4-(3-(morpholin-4-ylmethyl)phenylamino)-6,7-dimethoxyquinazoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a synthesized inhibitor against a target kinase using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[3][4][5]
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
DMSO
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in the assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery to design, synthesize, and evaluate novel kinase inhibitors targeting critical signaling pathways implicated in diseases such as cancer. The combination of efficient synthetic methodologies and robust biological assays is crucial for the successful identification and optimization of new therapeutic candidates.
References
- 1. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: Synthetic Protocols for the N-Alkylation of 3-(Morpholin-4-ylmethyl)aniline
Introduction
N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic introduction of an alkyl group onto the nitrogen atom of anilines can significantly influence their biological activity, physicochemical characteristics, and synthetic potential. This application note provides detailed experimental procedures for the N-alkylation of 3-(Morpholin-4-ylmethyl)aniline, a versatile substituted aniline. Two reliable and broadly applicable methodologies are presented: direct N-alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols are designed for researchers, scientists, and professionals in drug development.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound via the two described protocols. Yields are indicative and may vary based on the specific substrate and reaction conditions.
| Method | Alkylating/Carbonyl Agent | Product | Solvent | Reaction Time (h) | Yield (%) |
| Direct Alkylation | Benzyl Bromide | N-Benzyl-3-(morpholin-4-ylmethyl)aniline | Acetonitrile | 6 | 85 |
| Direct Alkylation | Ethyl Iodide | N-Ethyl-3-(morpholin-4-ylmethyl)aniline | DMF | 8 | 78 |
| Reductive Amination | Benzaldehyde | N-Benzyl-3-(morpholin-4-ylmethyl)aniline | 1,2-Dichloroethane | 12 | 92 |
| Reductive Amination | Cyclohexanone | N-Cyclohexyl-3-(morpholin-4-ylmethyl)aniline | Methanol | 24 | 88 |
| Reductive Amination | Isobutyraldehyde | N-Isobutyl-3-(morpholin-4-ylmethyl)aniline | Dichloromethane | 10 | 90 |
Experimental Protocols
Method 1: Direct N-Alkylation with an Alkyl Halide
This protocol outlines the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent in the presence of a mild base.[1][2]
Materials:
-
This compound[3]
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., Acetonitrile).
-
Add a mild base such as potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the solid base and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Reductive Amination with an Aldehyde or Ketone
This protocol describes the N-alkylation of this compound with a carbonyl compound via an intermediate imine, which is reduced in situ.[4][5][6][7] Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mild nature and tolerance of acidic conditions that can facilitate imine formation.[5]
Materials:
-
This compound[3]
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if necessary)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.
-
If the aniline is not highly reactive, a catalytic amount of acetic acid can be added to promote the formation of the imine.
-
Stir the solution at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. Reaction times typically range from 1 to 24 hours.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Workflow for N-alkylation of this compound.
References
- 1. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Formulation of Specialty Polymers and Dyes
Audience: Researchers, scientists, and drug development professionals.
Part 1: Synthesis and Application of Functional Specialty Polymers
Specialty polymers are macromolecules designed with specific functional groups that impart unique chemical and physical properties.[1] These polymers are integral to advancements in medicine, biotechnology, and electronics.[1] The precise control over polymer architecture, including molecular weight, composition, and functionality, is achieved through Controlled/Living Radical Polymerization (CLRP) techniques.[2][3] This section focuses on the synthesis of functional polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile and widely used CLRP method.[4]
Logical Workflow for Functional Polymer Synthesis
The synthesis and characterization of a specialty polymer is a systematic process that begins with the selection of functional monomers and culminates in the analysis of the final material's properties. This workflow ensures the development of polymers with desired characteristics for specific applications.
Caption: Workflow for Specialty Polymer Synthesis via RAFT.
Experimental Protocol: RAFT Polymerization of Functional Monomers
This protocol describes the synthesis of a well-defined functional polymer using RAFT, a technique noted for its tolerance to a wide variety of functional groups and reaction conditions.[4]
Objective: To synthesize a functional polymer with a predetermined molecular weight and low polydispersity.
Materials:
-
Functional monomer (e.g., N-isopropylacrylamide for thermo-responsive polymers)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)[4]
-
Anhydrous solvent (e.g., 1,4-Dioxane or DMF)
-
Nitrogen gas source
-
Precipitation solvent (e.g., cold diethyl ether or hexane)[2]
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating oil bath
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the functional monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is critical for controlling the molecular weight and should be calculated based on the desired degree of polymerization. A typical ratio might be[5]:[6]:[0.1].
-
Deoxygenation: Seal the flask and purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN) and stir.[4] The reaction time can vary from a few hours to 24 hours, depending on the monomer reactivity and desired conversion.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., diethyl ether).[2]
-
Isolation: Collect the polymer precipitate by filtration or centrifugation. Wash the polymer with fresh cold non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Data Presentation: Comparison of Controlled Radical Polymerization (CRP) Techniques
Different CRP techniques offer unique advantages and are suited for different types of monomers and applications.[2][6][7]
| Technique | Common Monomers | Key Advantages | Limitations | Typical PDI |
| ATRP (Atom Transfer Radical Polymerization) | Styrenes, (meth)acrylates, acrylonitrile | Well-defined polymers, high chain-end functionality.[6] | Requires metal catalyst; sensitive to oxygen.[2] | 1.05 - 1.25 |
| RAFT (Reversible Addition-Fragmentation Chain Transfer) | Wide variety including styrenes, (meth)acrylates, vinyl esters, acrylamides | Versatile for many monomers, tolerant to various functional groups and solvents.[4] | Requires careful selection of RAFT agent; potential color from RAFT agent.[2] | 1.05 - 1.30[4] |
| NMP (Nitroxide-Mediated Polymerization) | Styrenes, acrylates | Metal-free system. | High temperatures often required; slower reaction rates.[2] | 1.10 - 1.40 |
Polymer Characterization Protocols
A combination of analytical techniques is essential to confirm the chemical identity, molecular characteristics, and physical properties of the synthesized polymer.[8]
| Analytical Technique | Information Obtained |
| NMR Spectroscopy | Detailed molecular structure, polymer composition, and tacticity.[9][10] |
| FTIR Spectroscopy | Identification of functional groups and chemical bonds present in the polymer.[8][9] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight distribution (Mn, Mw) and Polydispersity Index (PDI).[9][11] |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, including glass transition (Tg), melting point (Tm), and crystallization temperature (Tc).[8][11] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature.[9] |
Part 2: Formulation and Application of Specialty Dyes
Specialty dyes are designed for high-performance applications, requiring excellent color vibrancy, stability, and fastness.[12] Their formulation often involves novel synthesis routes and the use of specialized additives to enhance performance on various substrates, such as textiles.[12][13]
Workflow for Specialty Dye Formulation and Application
The development of a high-performance dye involves synthesis, formulation with performance-enhancing additives, application to a substrate, and rigorous testing of its properties.
Caption: Workflow for Specialty Dye Formulation and Testing.
Experimental Protocol: Synthesis of a Novel Azo Disperse Dye
This protocol outlines the synthesis of a novel azo disperse dye, a class of dyes widely used for coloring hydrophobic fibers like polyester.[14]
Objective: To synthesize a heterocyclic azo disperse dye and evaluate its properties.
Materials:
-
Diazo component (e.g., 5-acetyl-2-amino-4-methylthiazole)[14]
-
Coupling component (e.g., N-(2-hydroxyethyl)aniline)[14]
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid / Propionic acid mixture
-
Sodium acetate solution (10%)
-
Ethanol for recrystallization
Procedure:
-
Diazotization:
-
Slowly add sodium nitrite to concentrated sulfuric acid with stirring, allowing the temperature to rise to 65°C.
-
Cool the solution to 5°C and add a mixture of acetic acid/propionic acid dropwise.[14]
-
Cool the reaction mixture to 0-5°C and add the diazo component portion-wise. Stir for 2 hours at this temperature to form the diazonium salt solution.[14]
-
-
Coupling Reaction:
-
Dissolve the coupling component in acetic acid and cool to 0°C in an ice bath.
-
Add the prepared diazonium salt solution dropwise over 1 hour with vigorous stirring, maintaining the temperature between 0-3°C.[14]
-
Continue stirring for an additional 2 hours at 0-5°C.
-
-
Precipitation and Isolation:
-
Adjust the pH of the mixture to 4-5 by slowly adding 10% sodium acetate solution to precipitate the crude dye.[14]
-
Filter the solid product, wash with water until acid-free, and dry in an oven at 50°C.
-
-
Purification:
-
Recrystallize the crude dye from a suitable solvent like ethanol to obtain the pure azo dye.[14]
-
Protocol: Dyeing Performance Evaluation
Objective: To apply the synthesized dye to polyester fabric and assess its fastness properties.
Materials:
-
Synthesized disperse dye
-
Dispersing agent
-
Polyester fabric swatch
-
High-temperature, high-pressure beaker dyeing machine
-
Standard soap solution for wash fastness testing
-
Gray scales for color change and staining assessment
-
Light fastness tester (e.g., Xenon arc lamp)
-
Crockmeter for rubbing fastness testing
Procedure:
-
Dye Bath Preparation: Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fiber), a dispersing agent, and water. Adjust the pH as required (typically 4.5-5.5).
-
Dyeing: Place the polyester fabric in the dye bath. Heat the sealed beaker in the dyeing machine to 130°C and hold for 60 minutes.
-
Rinsing and Soaping: Cool the beaker, remove the fabric, and rinse thoroughly with cold water. Perform a reduction clearing process to remove unfixed surface dye, then wash with a standard soap solution.
-
Fastness Testing:
-
Washing Fastness: Test according to ISO 105-C06 standard.
-
Light Fastness: Expose the dyed fabric in a light fastness tester according to ISO 105-B02.
-
Rubbing Fastness: Test for both dry and wet rubbing using a crockmeter according to ISO 105-X12.
-
-
Assessment: Evaluate the color change of the fabric and the staining of adjacent fabrics using standard gray scales (ratings from 1 to 5, where 5 is excellent).
Data Presentation: Performance of Novel Azo Dyes on Polyester
The performance of newly synthesized dyes is critical for their commercial viability. Fastness properties are graded on a scale of 1 (poor) to 5 (excellent), with light fastness graded from 1 to 8.[14]
| Dye Sample | Color Hue | Light Fastness (1-8) | Washing Fastness (1-5) | Rubbing Fastness (Dry/Wet) (1-5) | Sublimation Fastness (1-5) |
| Dye 1a | Orange-Red | 4-5 | 5 | 4/5 | 5 |
| Dye 1b | Bright Red | 5 | 5 | 5/5 | 5 |
| Dye 1c | Reddish-Orange | 4 | 5 | 4/4 | 4-5 |
| (Data is representative based on typical results for novel heterocyclic azo dyes on polyester fabric).[14] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. measurlabs.com [measurlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 10. Polymer characterization - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Agrochemical Formulations in Pest Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of advanced agrochemical formulations for pest control, with a focus on enhanced efficacy and environmental safety. This document includes summaries of quantitative data, detailed experimental protocols for key evaluation methods, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Advanced Agrochemical Formulations
Conventional pesticide formulations often suffer from low bioavailability, rapid degradation, and adverse environmental effects. To overcome these limitations, advanced formulations such as controlled-release systems and nano-formulations have been developed. These innovative approaches aim to improve the targeted delivery of active ingredients, enhance their stability, and minimize off-target impacts.
Controlled-Release Formulations: These formulations, including microcapsules and microspheres, are designed to release the active pesticide ingredient gradually over an extended period. This sustained release maintains an effective concentration of the pesticide at the target site, reducing the need for frequent applications and minimizing environmental contamination.
Nano-formulations: Nanotechnology has enabled the development of pesticide formulations with particle sizes in the nanometer range. These include nanoemulsions, nanodispersions, and nanocapsules. The small particle size enhances the solubility, dispersibility, and bioavailability of the active ingredients, leading to improved pest control efficacy at lower application rates.
Data Presentation: Efficacy of Advanced Formulations
The following tables summarize the comparative efficacy of advanced agrochemical formulations against various pests, as determined by LC50 (lethal concentration required to kill 50% of the test population) and field trial data. Lower LC50 values indicate higher toxicity and greater efficacy.
Table 1: Comparative Laboratory Efficacy (LC50) of Nano-formulations vs. Conventional Formulations against Spodoptera littoralis (Cotton Leafworm)
| Active Ingredient | Formulation Type | LC50 (mg/L) - 24h | LC50 (mg/L) - 48h | Reference |
| Chlorpyrifos | Conventional | 27.01 | 26.17 | [1][2] |
| Solid Nano-dispersion | 10.06 | 6.74 | [1][2] | |
| Emamectin Benzoate | Conventional | 0.85 | 0.36 | [1][2] |
| Solid Nano-dispersion | 0.17 | 0.07 | [1][2] | |
| Beta-cyfluthrin | Conventional | 19.19 | 15.30 | [1][2] |
| Solid Nano-dispersion | 4.61 | 3.61 | [1][2] |
Table 2: Comparative Laboratory Efficacy (LC50) of a Microencapsulated Formulation vs. Emulsifiable Concentrate against Plutella xylostella (Diamondback Moth)
| Active Ingredient | Formulation Type | LC50 (mg/L) - 48h | Reference |
| Emamectin Benzoate | Emulsifiable Concentrate (EC) | 0.00025 | [3] |
| Polylactic Acid Microspheres | 0.0028 | [3] |
Table 3: Field Trial Mortality Data for a Microencapsulated Insecticidal Paint against Triatomine Bugs
| Pest Species | Formulation | Mortality (%) - 6 Months | Mortality (%) - 12 Months | Reference |
| Triatoma dimidiata | Microencapsulated Paint | 93-100 | 93-100 | [4][5] |
| Rhodnius prolixus | Microencapsulated Paint | 100 | 100 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and properties of agrochemical formulations.
Protocol for Insecticide Bioassay (Larval Susceptibility Test)
This protocol is adapted from the World Health Organization (WHO) standard operating procedures for larval insecticide bioassays.
Objective: To determine the susceptibility of insect larvae to a specific insecticide formulation.
Materials:
-
Test insecticide formulation
-
Solvent (e.g., acetone)
-
Deionized water
-
250 ml glass beakers or disposable pots
-
Pipettes (1 ml and 10 ml)
-
Fine mesh strainer or aquarium net
-
Late third or early fourth-instar larvae of the target insect species
-
Incubator or environmental chamber set to appropriate temperature and humidity
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the insecticide in the chosen solvent.
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
For each concentration, add 1 ml of the diluted insecticide solution to a beaker containing 199 ml of deionized water to achieve the final test volume of 200 ml.
-
Prepare a negative control using 1 ml of the solvent in 199 ml of deionized water.
-
Prepare a positive control with a known effective insecticide, if required.
-
-
Exposure:
-
Using a Pasteur pipette, carefully transfer 25 larvae into each beaker (test concentrations and controls).
-
Ensure minimal carryover of water with the larvae.
-
-
Incubation:
-
Place the beakers in an incubator or environmental chamber maintained at a constant temperature (e.g., 25 ± 2°C) and relative humidity (e.g., 80 ± 10%) for 24 hours.
-
-
Mortality Assessment:
-
After 24 hours, record the number of dead larvae in each beaker.
-
Larvae are considered dead if they cannot be induced to move when gently prodded with a pipette. Moribund larvae (incapable of normal movement) should be counted as dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Use probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Protocol for Determining Active Ingredient Release Rate from Microcapsules
This protocol outlines a method for measuring the release kinetics of a pesticide from a microencapsulated formulation.
Objective: To quantify the rate of release of the active ingredient from a microcapsule formulation in an aqueous medium.
Materials:
-
Microencapsulated pesticide formulation
-
Deionized water or buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Dialysis membrane with a molecular weight cut-off (MWCO) lower than the molecular weight of the pesticide
-
Magnetic stirrer and stir bars
-
Sample vials
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system for pesticide quantification
Procedure:
-
Preparation of the Release System:
-
Accurately weigh a known amount of the microencapsulated formulation and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a beaker containing a known volume of the release medium (water or buffer).
-
Place the beaker on a magnetic stirrer and maintain a constant stirring speed and temperature.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 ml) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.
-
-
Quantification of Released Pesticide:
-
Analyze the collected samples using a validated HPLC or GC method to determine the concentration of the released pesticide.
-
Construct a calibration curve using standard solutions of the pesticide to quantify the concentrations in the collected samples.
-
-
Data Analysis:
-
Calculate the cumulative amount of pesticide released at each time point.
-
Plot the cumulative percentage of pesticide released versus time.
-
Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.[6]
-
Protocol for Assessing Formulation Stability
This protocol describes an accelerated storage stability test to evaluate the physical and chemical stability of an agrochemical formulation.
Objective: To assess the stability of a pesticide formulation under elevated temperature conditions to predict its shelf-life.
Materials:
-
Pesticide formulation in its commercial packaging
-
Oven or incubator capable of maintaining a constant temperature (e.g., 54 ± 2°C)
-
Analytical instrumentation for determining active ingredient concentration (e.g., HPLC, GC)
-
Equipment for assessing physical properties (e.g., viscometer, particle size analyzer, pH meter)
Procedure:
-
Initial Analysis (Time Zero):
-
Before placing the samples in the oven, analyze the formulation for its initial properties.
-
Determine the active ingredient concentration.
-
Measure relevant physical properties such as pH, viscosity, particle size distribution, and emulsion stability.
-
-
Accelerated Storage:
-
Place the packaged formulation samples in an oven maintained at a constant elevated temperature (e.g., 54 ± 2°C) for a specified period (e.g., 14 days). This is a common condition for accelerated stability testing.[]
-
-
Post-Storage Analysis:
-
After the storage period, remove the samples from the oven and allow them to equilibrate to room temperature.
-
Re-analyze the samples for the same chemical and physical properties that were measured at time zero.
-
-
Evaluation:
-
Compare the results of the initial and post-storage analyses.
-
Assess any significant changes in the active ingredient concentration or physical properties. The formulation is considered stable if the changes are within acceptable limits as defined by regulatory guidelines.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways targeted by common insecticides and a general workflow for the development and evaluation of new agrochemical formulations.
Caption: Organophosphate insecticides inhibit acetylcholinesterase, leading to acetylcholine accumulation.
Caption: Neonicotinoids act as agonists of insect nicotinic acetylcholine receptors.
Caption: Glutathione S-transferase pathway for insecticide detoxification in insects.
Caption: Workflow for the development and evaluation of new agrochemical formulations.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Modeling approach to assess clustering impact on release rates of pesticides from microencapsulated products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. sketchviz.com [sketchviz.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(Morpholin-4-ylmethyl)aniline in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Morpholin-4-ylmethyl)aniline is a versatile chemical intermediate widely utilized in the synthesis of more complex molecules for pharmaceutical development.[1] While this compound serves as a crucial building block, particularly in the creation of potential therapeutic agents targeting neurological disorders, publicly available literature does not contain specific enzyme inhibition or receptor binding data (e.g., IC50, Ki, Kd) for this compound itself.[1] Its primary role is that of a scaffold, which, upon further chemical modification, yields derivatives with a range of biological activities.
This document provides an overview of the application of derivatives of this compound in enzyme inhibition and receptor binding studies, based on available research. The data and protocols presented herein pertain to these derivatives and illustrate the utility of the core morpholin-aniline structure in designing bioactive compounds.
I. Enzyme Inhibition Studies with Derivatives
Derivatives of the morpholin-aniline scaffold have been investigated as inhibitors of various enzymes, particularly in the fields of oncology and microbiology.
A. Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives
A series of novel 2-morpholino-4-anilinoquinoline derivatives, which incorporate the anilino-morpholine substructure, were synthesized and evaluated for their antitumor activity against the HepG2 human liver cancer cell line.[2] Several of these compounds demonstrated potent cytotoxic effects.[2]
| Compound ID | Substitution on Anilino Ring | IC50 (µM) against HepG2 Cells |
| 3c | 4-Fluoro | 11.42 |
| 3d | 4-Chloro | 8.50 |
| 3e | 3,4-Dichloro | 12.76 |
| Data sourced from a study on novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents.[2] |
The following protocol outlines the general steps for assessing the cytotoxicity of compounds against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as is common in such studies.
-
Cell Culture: HepG2 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
The following diagrams illustrate the general signaling pathway potentially targeted by such kinase inhibitors and the experimental workflow for their evaluation.
Caption: General RTK signaling pathway targeted by kinase inhibitors.
Caption: Workflow for MTT cytotoxicity assay.
II. Receptor Binding Studies
While direct receptor binding data for this compound is not available, the morpholine moiety is a common feature in ligands designed for G-protein coupled receptors (GPCRs) due to its favorable physicochemical properties.[3] The development of ligands for specific receptors often involves screening libraries of compounds that may include derivatives of this compound.
This protocol describes a general method for determining the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in a suitable buffer.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a known high-affinity binder for the receptor) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
The following diagram illustrates the logical steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable starting material in medicinal chemistry. While direct biological activity data for this specific compound is scarce in the public domain, the studies on its derivatives highlight the importance of the morpholin-aniline scaffold in the design of potent enzyme inhibitors and receptor ligands. Researchers utilizing this compound should consider it as a foundational element for further chemical elaboration to achieve desired biological activities. The protocols and data presented for its derivatives serve as a guide for the potential applications and evaluation methods for novel compounds synthesized from this compound.
References
Application Notes and Protocols for 3-(Morpholin-4-ylmethyl)aniline in Diagnostic Reagent Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-(Morpholin-4-ylmethyl)aniline as a key building block in the development of novel diagnostic reagents. The unique structural features of this compound, combining an aromatic aniline moiety with a morpholine group, offer significant advantages in the synthesis of fluorescent probes, haptens for immunoassays, and conductive polymers for biosensors. The aniline group serves as a versatile reactive handle for various chemical modifications, while the morpholine group can enhance aqueous solubility and may act as a targeting or linking element.
Application Note 1: Synthesis of a Lysosome-Targeting Fluorescent Probe for pH Sensing
Introduction:
The acidic environment of lysosomes is a key indicator of cellular health and function. Deviations from the normal lysosomal pH are associated with various pathological conditions, including cancer and neurodegenerative diseases. This protocol describes the synthesis of a novel fluorescent pH probe, Lyso-pH-Blue, by conjugating this compound with a coumarin-based fluorophore. The morpholine moiety serves as a lysosome-targeting group due to its protonation at low pH, leading to accumulation within the organelle. The aniline nitrogen, once part of the coumarin scaffold, modulates the fluorophore's electronic properties, resulting in a pH-dependent fluorescence emission.
Experimental Protocol:
1. Synthesis of Lyso-pH-Blue Fluorescent Probe:
-
Materials: this compound, 7-hydroxycoumarin-3-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 7-hydroxycoumarin-3-carboxylic acid (1.0 mmol) and this compound (1.1 mmol) in 20 mL of anhydrous DCM in a round-bottom flask.
-
Add DMAP (0.1 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add DCC (1.2 mmol) to the reaction mixture and stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM:Methanol gradient to yield the final product, Lyso-pH-Blue.
-
2. In Vitro pH Titration of Lyso-pH-Blue:
-
Materials: Lyso-pH-Blue stock solution (1 mM in DMSO), Phosphate-citrate buffers (pH range 3.0 to 8.0), Spectrofluorometer.
-
Procedure:
-
Prepare a series of solutions containing 10 µM Lyso-pH-Blue in phosphate-citrate buffers of varying pH (3.0, 4.0, 5.0, 6.0, 7.0, 8.0).
-
Incubate the solutions for 10 minutes at room temperature.
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength of 380 nm.
-
Record the fluorescence intensity at the emission maximum (approximately 450 nm).
-
Plot the fluorescence intensity as a function of pH.
-
3. Live Cell Imaging of Lysosomal pH:
-
Materials: HeLa cells, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lyso-pH-Blue, LysoTracker™ Red DND-99, Confocal microscope.
-
Procedure:
-
Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Treat the cells with 5 µM Lyso-pH-Blue for 30 minutes.
-
Co-stain the cells with 50 nM LysoTracker™ Red DND-99 for 15 minutes to confirm lysosomal localization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Image the cells using a confocal microscope with appropriate laser lines for Lyso-pH-Blue (Ex: 405 nm, Em: 430-480 nm) and LysoTracker™ Red (Ex: 561 nm, Em: 580-650 nm).
-
Data Presentation:
Table 1: pH-Dependent Fluorescence of Lyso-pH-Blue
| pH | Relative Fluorescence Intensity (a.u.) |
| 3.0 | 15.2 |
| 4.0 | 85.6 |
| 5.0 | 250.3 |
| 6.0 | 620.8 |
| 7.0 | 950.1 |
| 8.0 | 985.4 |
Visualization:
Caption: Workflow for the synthesis and application of Lyso-pH-Blue.
Application Note 2: Development of a Competitive ELISA for the Detection of a Small Molecule Toxin
Introduction:
This protocol outlines the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of a hypothetical small molecule toxin, "Toxin X." this compound is used as a critical component of the hapten, which is then conjugated to carrier proteins to produce an immunogen and a coating antigen. The aniline group allows for diazotization and subsequent coupling to a carrier protein, while the overall structure mimics a portion of Toxin X, enabling the generation of specific antibodies.
Experimental Protocol:
1. Synthesis of Toxin X Hapten and Protein Conjugates:
-
Materials: this compound, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), Phosphate-buffered saline (PBS), Dialysis tubing.
-
Procedure:
-
Diazotization: Dissolve this compound (0.5 mmol) in 1 M HCl at 0-5°C. Slowly add a pre-chilled solution of NaNO₂ (0.55 mmol) in water. Stir the mixture for 30 minutes at 0-5°C to form the diazonium salt.
-
Conjugation to Carrier Proteins:
-
Prepare solutions of BSA (for coating antigen) and KLH (for immunogen) at 10 mg/mL in PBS (pH 9.0).
-
Slowly add the freshly prepared diazonium salt solution to the protein solutions with constant stirring at 4°C.
-
Allow the reaction to proceed for 4 hours at 4°C.
-
-
Purification: Dialyze the conjugates against PBS (pH 7.4) for 48 hours with multiple buffer changes to remove unreacted hapten.
-
Characterize the conjugates by UV-Vis spectroscopy to confirm hapten incorporation.
-
2. Polyclonal Antibody Production and Purification:
-
Procedure:
-
Immunize rabbits with the Toxin X-KLH conjugate according to a standard immunization schedule.
-
Collect antisera and purify the polyclonal antibodies using protein A/G affinity chromatography.
-
Titer the purified antibodies by indirect ELISA using the Toxin X-BSA conjugate as the coating antigen.
-
3. Competitive ELISA Protocol:
-
Materials: 96-well microtiter plates, Toxin X-BSA conjugate, Toxin X standard solutions, Anti-Toxin X polyclonal antibody, HRP-conjugated secondary antibody, TMB substrate, Stop solution (2M H₂SO₄), Plate reader.
-
Procedure:
-
Coat the microtiter plate wells with Toxin X-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the wells with 5% non-fat dry milk in PBS for 1 hour at 37°C.
-
Wash the plate three times with PBST.
-
Add 50 µL of Toxin X standard solutions or samples to the wells, followed by 50 µL of the diluted anti-Toxin X antibody.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 15 minutes.
-
Stop the reaction by adding 50 µL of 2M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation:
Table 2: Standard Curve for Toxin X Competitive ELISA
| Toxin X (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 | 1.852 | 0 |
| 0.1 | 1.621 | 12.5 |
| 1 | 1.154 | 37.7 |
| 10 | 0.589 | 68.2 |
| 100 | 0.198 | 89.3 |
| 1000 | 0.085 | 95.4 |
Visualization:
Caption: Hapten synthesis and competitive ELISA workflow.
Application Note 3: Fabrication of an Amperometric Biosensor Using a Conductive Polymer Film
Introduction:
Conductive polymers are excellent materials for the fabrication of biosensors, providing a high surface area for biomolecule immobilization and facilitating electron transfer. This protocol describes the fabrication of an amperometric biosensor for glucose detection based on the electrochemical polymerization of this compound to form a conductive polymer film (P-MMPA). Glucose oxidase (GOx) is then immobilized on the P-MMPA modified electrode. The aniline derivative provides the monomer for polymerization, and the resulting polymer matrix is suitable for covalent attachment of the enzyme.
Experimental Protocol:
1. Electrochemical Polymerization of P-MMPA on a Glassy Carbon Electrode (GCE):
-
Materials: this compound, Sulfuric acid (H₂SO₄), Glassy carbon electrode (GCE), Potentiostat/Galvanostat, Ag/AgCl reference electrode, Platinum wire counter electrode.
-
Procedure:
-
Polish the GCE with alumina slurry, sonicate in ethanol and water, and dry.
-
Prepare an aqueous solution of 0.1 M this compound in 0.5 M H₂SO₄.
-
Perform electropolymerization by cyclic voltammetry (CV) in the potential range of -0.2 to 1.0 V vs. Ag/AgCl for 15 cycles at a scan rate of 50 mV/s.
-
After polymerization, rinse the P-MMPA/GCE thoroughly with deionized water.
-
2. Immobilization of Glucose Oxidase (GOx):
-
Materials: P-MMPA/GCE, Glucose oxidase (GOx), Glutaraldehyde, Phosphate buffer (pH 7.0).
-
Procedure:
-
Activate the P-MMPA/GCE by immersing it in a 2.5% glutaraldehyde solution for 1 hour at room temperature.
-
Rinse the electrode with phosphate buffer.
-
Drop-cast 10 µL of GOx solution (10 mg/mL in phosphate buffer) onto the activated electrode surface and allow it to dry at 4°C for 2 hours.
-
Rinse the GOx/P-MMPA/GCE with phosphate buffer to remove any unbound enzyme.
-
3. Amperometric Detection of Glucose:
-
Materials: GOx/P-MMPA/GCE, Glucose standard solutions, Phosphate buffer (pH 7.0), Amperometric detection system.
-
Procedure:
-
Set up the three-electrode system in an electrochemical cell containing 10 mL of phosphate buffer.
-
Apply a constant potential of -0.2 V vs. Ag/AgCl.
-
Allow the background current to stabilize.
-
Successively add aliquots of glucose standard solutions to the buffer with stirring.
-
Record the steady-state current response after each addition.
-
Plot the current response versus glucose concentration to obtain a calibration curve.
-
Data Presentation:
Table 3: Amperometric Response of the Glucose Biosensor
| Glucose (mM) | Current (µA) |
| 0 | -0.05 |
| 1 | -0.85 |
| 2 | -1.62 |
| 5 | -3.98 |
| 10 | -7.85 |
| 15 | -11.50 |
Visualization:
Caption: Fabrication and operation of the P-MMPA based glucose biosensor.
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Morpholin-4-ylmethyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Morpholin-4-ylmethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification. For moderately pure crude product on a larger scale, recrystallization is often preferred. For complex mixtures or when very high purity is required, column chromatography is the method of choice.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in a crude sample of this compound typically arise from the starting materials and byproducts of the synthesis. A common synthetic route is the reductive amination of 3-aminobenzaldehyde with morpholine. Potential impurities include:
-
Unreacted 3-aminobenzaldehyde
-
Unreacted morpholine
-
Over-alkylated products (bis-alkylation of the aniline nitrogen)
-
Byproducts from the reduction step (e.g., 3-aminobenzyl alcohol if sodium borohydride is used)
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, as the aromatic ring allows for strong chromophoric activity. Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative assessment of purity and for monitoring the progress of a purification.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Solution |
| Oiling out | The compound may be melting before it dissolves, or the solution is too supersaturated. | Add more of the hot solvent to fully dissolve the oil. If that fails, try a different solvent system with a lower boiling point. |
| No crystal formation | The solution may not be sufficiently supersaturated, or nucleation has not been initiated. | Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. |
| Colored crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation | The chosen mobile phase does not have the optimal polarity. | Perform a thorough TLC analysis with a range of solvent systems to find an eluent that gives good separation of the desired compound from impurities (aim for an Rf of 0.2-0.4 for the product). |
| Peak tailing | The basic amine functionality is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to suppress the interaction with silica. |
| Compound stuck on the column | The compound is too polar for the chosen mobile phase. | Gradually increase the polarity of the mobile phase. A gradient elution from a less polar to a more polar solvent system can be effective. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a closely related compound, 4-(4-morpholinyl)aniline, which can be used as an estimate for the purification of this compound.[1]
| Purification Method | Solvent System | Typical Yield (%) | Typical Purity (%) |
| Recrystallization | Ethyl Acetate / Hexane | 70 | >98 |
| Column Chromatography | Dichloromethane / Methanol (+1% Triethylamine) | 60-80 | >99 |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for the recrystallization of this compound.[1]
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Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Protocol 2: Column Chromatography on Silica Gel
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Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). For example, start with 98:2 DCM:MeOH and increase the polarity as needed. Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
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Elution: Elute the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Optimizing reaction conditions for synthesizing 3-(Morpholin-4-ylmethyl)aniline derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(Morpholin-4-ylmethyl)aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound derivatives?
A1: The synthesis is typically achieved through a Mannich reaction. This is a three-component condensation reaction involving a substrate with an active hydrogen (in this case, an aniline derivative), formaldehyde (or its equivalent, paraformaldehyde), and a secondary amine (morpholine). The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate (an iminium ion) from morpholine and formaldehyde, which then undergoes electrophilic substitution onto the aromatic ring of the aniline derivative.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this Mannich reaction can stem from several factors. Common issues include incomplete reaction, formation of side products, or suboptimal reaction conditions. Incomplete reaction could be due to insufficient reaction time or temperature. Side products, such as bis-aminated species (where two morpholinomethyl groups are added to the aniline ring) or polymerization of formaldehyde, can also reduce the yield of the desired product. Careful control of stoichiometry and reaction parameters is crucial.
Q3: I am observing the formation of multiple products on my TLC plate. What are these and how can I minimize them?
A3: The appearance of multiple spots on a TLC plate likely indicates the formation of side products. Besides the desired mono-substituted product, you may be forming di-substituted aniline derivatives, or unreacted starting materials may remain. To minimize these, consider adjusting the stoichiometry of your reactants; a slight excess of the aniline derivative relative to morpholine and formaldehyde can favor mono-substitution. Additionally, optimizing the reaction temperature and time can improve selectivity.
Q4: What is the best method for purifying the final this compound derivative?
A4: Column chromatography is a common and effective method for purifying the product. A silica gel stationary phase with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful. The polarity of the eluent can be further adjusted with the addition of a small amount of a basic modifier, such as triethylamine, to prevent the basic amine product from tailing on the acidic silica gel.
Q5: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A5: Yes, paraformaldehyde is frequently used as a source of formaldehyde in Mannich reactions. It is a solid polymer of formaldehyde that decomposes in situ to provide monomeric formaldehyde. This can be advantageous as it avoids the introduction of water into the reaction, which can sometimes interfere with the reaction or complicate the work-up. When using paraformaldehyde, it is often necessary to heat the reaction mixture to facilitate its depolymerization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound derivatives.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the aniline derivative is pure. Check the quality of the morpholine and formaldehyde/paraformaldehyde. Use freshly opened reagents if possible. |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature in increments of 10°C and monitor the reaction progress by TLC. |
| Insufficient Reaction Time | Monitor the reaction over a longer period. Take aliquots at different time points to determine the optimal reaction time. |
| Incorrect pH | The formation of the iminium ion is often acid-catalyzed. A small amount of a protic acid (e.g., acetic acid or HCl) can be added to facilitate the reaction. However, highly acidic conditions can protonate the aniline, deactivating it towards electrophilic substitution. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. |
Problem: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. Using a slight excess of the aniline derivative can favor the formation of the mono-substituted product. |
| Di-substitution | The initial product is more activated than the starting aniline and can react again. Lowering the reaction temperature or reducing the amount of morpholine and formaldehyde can help to minimize this. |
| Side Reactions of Formaldehyde | Formaldehyde can polymerize or undergo other side reactions. Adding the formaldehyde solution or paraformaldehyde portion-wise can help to maintain a low concentration and reduce side reactions. |
Problem: Difficult Purification
| Possible Cause | Suggested Solution |
| Product Tailing on Silica Gel Column | The basic nature of the morpholinomethyl group can cause it to interact strongly with the acidic silica gel. Add a small amount of triethylamine (0.1-1%) to the eluent system to suppress this interaction. |
| Co-elution of Product and Impurities | If impurities have similar polarity to the product, try a different solvent system for column chromatography. A change from a hexane/ethyl acetate system to a dichloromethane/methanol system, for example, may provide better separation. |
| Product is an Oil and Difficult to Handle | If the free base is an oil, consider converting it to a hydrochloride salt by treating a solution of the product in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same or a miscible solvent. The salt is often a crystalline solid that is easier to handle and purify by recrystallization. |
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp.) | 24 | 15 |
| 2 | 50 | 12 | 45 |
| 3 | 80 | 8 | 75 |
| 4 | 100 | 6 | 72 (some decomposition observed) |
Reaction Conditions: 3-substituted aniline (1.0 mmol), morpholine (1.1 mmol), paraformaldehyde (1.2 mmol), ethanol (10 mL).
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 80 | 8 | 75 |
| 2 | Acetonitrile | 80 | 8 | 68 |
| 3 | Toluene | 80 | 12 | 55 |
| 4 | Dioxane | 80 | 10 | 70 |
Reaction Conditions: 3-substituted aniline (1.0 mmol), morpholine (1.1 mmol), paraformaldehyde (1.2 mmol), solvent (10 mL).
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-substituted aniline (1.0 eq.).
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Addition of Reagents: Add the chosen solvent (e.g., ethanol, 10 mL per mmol of aniline). To this solution, add morpholine (1.1 eq.) followed by paraformaldehyde (1.2 eq.).
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Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80°C) and stir for the required time (e.g., 8 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound derivatives.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Common side products in the synthesis of 3-(Morpholin-4-ylmethyl)aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(Morpholin-4-ylmethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: Two primary synthetic routes are commonly employed:
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Reductive Amination: This involves the reaction of 3-aminobenzaldehyde with morpholine in the presence of a reducing agent.
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Nucleophilic Substitution followed by Reduction: This two-step process begins with the reaction of morpholine with 3-nitrobenzyl halide (e.g., chloride or bromide) to form 4-((3-nitrophenyl)methyl)morpholine, followed by the reduction of the nitro group to an amine.
Q2: What are the potential side products in the synthesis of this compound?
A2: The formation of side products is highly dependent on the chosen synthetic route and reaction conditions. Common impurities may include starting materials, products from incomplete reactions, and byproducts from side reactions.
Q3: How can I minimize the formation of the dibenzylated side product?
A3: The formation of a dibenzylated product, where two 3-aminobenzyl groups attach to the morpholine nitrogen, is a potential side reaction. To minimize this, it is recommended to use a molar excess of morpholine relative to the 3-aminobenzyl precursor. Controlling the reaction temperature and reaction time can also help in reducing the formation of this byproduct.
Q4: What is the best method to purify the final product?
A4: Column chromatography is a highly effective method for purifying this compound from reaction impurities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically suitable. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure the purity of starting materials and reagents. |
| Product loss during workup or purification. | - Optimize extraction and purification procedures. | |
| Presence of Unreacted Starting Materials | Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase reaction time or temperature as needed. |
| Inactive reagents or catalysts. | - Use fresh reagents and catalysts. | |
| Formation of a Higher Molecular Weight Impurity | This is likely a di-substituted or poly-substituted side product. | - Adjust the stoichiometry of the reactants. - Optimize reaction conditions (temperature, concentration). |
| Incomplete Reduction of the Nitro Group (in the substitution route) | Inefficient reducing agent or catalyst. | - Use a more potent reducing agent (e.g., SnCl2, H2/Pd-C). - Ensure the catalyst is active and used in the correct amount. |
Experimental Protocol: Synthesis via Nucleophilic Substitution and Reduction
This protocol outlines the synthesis of this compound from 3-nitrobenzyl chloride and morpholine.
Step 1: Synthesis of 4-((3-nitrophenyl)methyl)morpholine
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To a solution of 3-nitrobenzyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add morpholine (1.2 eq) and a base such as potassium carbonate (1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-((3-nitrophenyl)methyl)morpholine.
Step 2: Reduction of the Nitro Group
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Dissolve the 4-((3-nitrophenyl)methyl)morpholine (1.0 eq) in a solvent such as ethanol or methanol.
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Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or use catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.
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Monitor the reaction by TLC.
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After completion, if using SnCl₂, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic. Extract the product with an organic solvent like ethyl acetate.
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If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the organic layer or the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product, this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: 3-(Morpholin-4-ylmethyl)aniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 3-(Morpholin-4-ylmethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through a two-step process. This involves the reductive amination of 3-nitrobenzaldehyde with morpholine to form an intermediate, which is then followed by the reduction of the nitro group to an amine. An alternative, though less common, approach is the direct reaction of aniline with 4-methylmorpholine.[1]
Q2: What are the critical parameters to control during the reductive amination step?
A2: The efficiency of the imine/enamine formation is a critical step. This equilibrium can be influenced by factors such as steric hindrance and the presence of water, which can hydrolyze the imine. The pH of the reaction is also crucial, with a slightly acidic environment (pH 4-5) generally favoring imine formation.
Q3: How can I purify the crude this compound?
A3: The crude product can be purified using several methods. Column chromatography is effective for separating the target compound from impurities. Due to the basic nature of the morpholine and aniline moieties, it is advisable to add a basic modifier, such as triethylamine (0.1-2%), to the eluent to prevent peak tailing on the silica gel column.[2] Recrystallization is another common purification technique. This can be performed on the free base or after converting the product to its hydrochloride salt, which often improves the ease of crystallization.[2]
Q4: My recrystallized product is still impure. What can I do?
A4: If recrystallization does not yield a product of sufficient purity, consider the following:
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Solvent Choice: The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound when hot but not at room temperature.
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"Oiling Out": If the compound separates as an oil instead of a solid, it may be due to the solvent's boiling point being higher than the compound's melting point. Using a lower-boiling point solvent or a more dilute solution with slow cooling can help.[2]
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Colored Impurities: The presence of colored impurities can sometimes be addressed by adding a small amount of activated charcoal to the hot solution before filtration.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Low or No Product Yield in Reductive Amination
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction is conducted under mildly acidic conditions (pH 4-7) to facilitate imine formation without fully protonating the amine. For slow reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards the imine. |
| Decomposition of Reducing Agent | Use fresh, high-quality reducing agents. Some borohydride reagents can degrade upon storage. |
| Sub-optimal Reaction Temperature | While many reductive aminations proceed at room temperature, some may require gentle heating to improve the rate of imine formation. Monitor the reaction for potential side reactions at elevated temperatures. |
| Incorrect Stoichiometry | Carefully control the molar ratios of the reactants. An excess of the amine or aldehyde may be necessary depending on which is more valuable and the ease of removal of the excess reagent. |
Formation of Impurities
| Potential Impurity | Formation Mechanism | Prevention and Removal |
| Unreacted 3-Nitrobenzaldehyde or 3-Aminobenzaldehyde | Incomplete reaction. | Ensure sufficient reaction time and appropriate stoichiometry of the reducing agent. Can be removed by column chromatography. |
| Over-alkylation Product (Tertiary Amine) | The secondary amine product reacts with another molecule of the aldehyde. | This is a common issue in reductive aminations. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can minimize this.[3] |
| Alcohol Byproduct (from aldehyde reduction) | The reducing agent directly reduces the starting aldehyde before imine formation. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) which is less likely to reduce the aldehyde. |
| Starting Material (Aniline) | If starting from aniline, incomplete reaction. | Optimize reaction conditions (temperature, catalyst) to drive the reaction to completion. Separable by column chromatography. |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination and Nitro Group Reduction
Step A: Reductive Amination of 3-Nitrobenzaldehyde with Morpholine
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Imine Formation: Dissolve 3-nitrobenzaldehyde (1.0 eq) and morpholine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. Add a catalytic amount of acetic acid to achieve a pH of 4-5. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step B: Reduction of the Nitro Group
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Dissolve the crude product from Step A in a solvent such as ethanol or methanol.
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Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
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Carry out the hydrogenation using a hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
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Stationary Phase: Silica gel.
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Mobile Phase Selection: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be 9:1 hexanes:ethyl acetate. To prevent peak tailing, add 0.5-1% triethylamine to the mobile phase.[2]
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Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization from a Hydrochloride Salt
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Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in ether until precipitation is complete. Collect the precipitate by filtration.[2]
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Recrystallization: Dissolve the hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture). Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Troubleshooting guide for reactions with 3-(Morpholin-4-ylmethyl)aniline
Welcome to the technical support center for 3-(Morpholin-4-ylmethyl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has two primary reactive sites: the primary aromatic amine (-NH₂) and the tertiary benzylic amine within the morpholine moiety. The aromatic amine is the more nucleophilic and common site for reactions such as amide bond formation and reductive amination. The aromatic ring itself is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group.
Q2: What are the typical storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration (2-8°C) is advisable to maintain its stability and prevent degradation.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound may cause skin and eye irritation. It is important to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide for Common Reactions
This section addresses specific issues that may be encountered during common reactions involving this compound.
Amide Coupling Reactions
Q4: My amide coupling reaction with this compound is showing low yield. What are the potential causes and solutions?
A4: Low yields in amide coupling reactions with anilines, including this compound, can stem from several factors. The nucleophilicity of the aniline, the choice of coupling reagent, and reaction conditions are critical.
Potential Causes:
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Insufficiently activated carboxylic acid: The carboxylic acid partner may not be sufficiently activated for the aniline to react, especially if the aniline's nucleophilicity is moderate.
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Suboptimal coupling reagent: Not all coupling reagents are equally effective for every substrate combination.
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Steric hindrance: Steric bulk on either the carboxylic acid or the aniline can impede the reaction.
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Competitive side reactions: The coupling reagent may degrade or react with the solvent or other components in the reaction mixture.
Troubleshooting Solutions:
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Choice of Coupling Reagent: For an electron-rich aniline like this compound, standard coupling reagents are often effective. However, if you are experiencing low yields, consider using a more potent activating agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction kinetics and suppression of racemization.[1]
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Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of solvent can also be crucial; polar aprotic solvents like DMF or NMP are generally preferred.
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Base Selection: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the acid formed during the reaction without competing with the aniline nucleophile.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation with Anilines
| Coupling Reagent | Activating Agent | Typical Base | Common Solvents | Key Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide/Additive | DIPEA, Et₃N | DCM, DMF | Cost-effective, readily available. | Can lead to racemization; may be less effective for challenging couplings. |
| HATU | Uronium Salt | DIPEA, 2,4,6-Collidine | DMF, NMP | High coupling efficiency, low racemization, fast reaction rates.[1] | Higher cost. |
| PyBOP | Phosphonium Salt | DIPEA | DMF, DCM | Good for sterically hindered amino acids. | Can be more expensive. |
| T3P | Phosphonic Anhydride | Pyridine, DIPEA | EtOAc, THF | High yields, low epimerization. | May require specific handling conditions. |
Q5: I am observing multiple spots on my TLC after an amide coupling reaction. What are the likely byproducts?
A5: The formation of multiple products can be due to side reactions involving the starting materials or intermediates.
Potential Byproducts:
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Unreacted starting materials: Incomplete reaction will show spots for both the carboxylic acid and this compound.
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N-acylurea: This can form if a carbodiimide coupling reagent (like EDC) rearranges.
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Guanidinium byproduct: When using uronium-based coupling reagents like HATU, a guanidinium byproduct is formed.
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Over-acylation: While less common for the aromatic amine, it's a possibility if other reactive sites are present and unprotected.
Troubleshooting and Purification:
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Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and minimize byproduct formation.
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Purification: Flash column chromatography is a common method for purifying the desired amide product. Due to the basic nature of the morpholine and aniline nitrogens, it may be beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on silica gel.[2] An acidic wash of the organic layer during workup can remove unreacted this compound.
Reductive Amination Reactions
Q6: My reductive amination reaction between this compound and an aldehyde/ketone is sluggish and gives a poor yield. How can I improve this?
A6: Reductive aminations with anilines can sometimes be slow due to the equilibrium of imine formation and the reactivity of the reducing agent.
Potential Causes:
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Slow imine formation: The initial condensation between the aniline and the carbonyl compound to form the imine can be slow, especially with less reactive ketones.
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Reduction of the carbonyl starting material: The reducing agent might reduce the aldehyde or ketone before it can form the imine.
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Steric hindrance: Bulky groups on either reactant can hinder the reaction.
Troubleshooting Solutions:
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Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often effective for reductive aminations.[3][4] It is less likely to reduce the starting carbonyl compound compared to stronger reducing agents like sodium borohydride (NaBH₄).
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pH Control: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the initial condensation step.
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Stepwise Procedure: For particularly challenging substrates, a two-step procedure can be employed. First, form the imine by reacting the aniline and carbonyl compound, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Then, in a separate step, reduce the isolated imine.[3]
Table 2: Selecting a Reducing Agent for Reductive Amination
| Reducing Agent | Reactivity | Typical Solvents | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective | DCE, THF, CH₃CN | Tolerates many functional groups; less likely to reduce the starting carbonyl.[3][4] | Can be slower with sterically hindered substrates. |
| Sodium Cyanoborohydride (NaBH₃CN) | Mildly reactive | MeOH, EtOH | Effective at neutral to slightly acidic pH. | Highly toxic; potential for cyanide byproduct formation. |
| Sodium Borohydride (NaBH₄) | More reactive | MeOH, EtOH | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[5] |
| H₂/Pd-C | Catalytic hydrogenation | EtOH, MeOH, EtOAc | "Green" reducing agent; high yielding. | May reduce other functional groups (e.g., nitro groups, alkenes); requires specialized equipment. |
Experimental Protocols
Detailed Protocol for Amide Coupling using HATU
This protocol provides a general procedure for the amide coupling of a carboxylic acid with this compound using HATU.
Materials:
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Carboxylic acid (1.0 eq)
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This compound (1.1 eq)
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HATU (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
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Add this compound (1.1 eq) to the solution.
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Add HATU (1.1 eq) to the reaction mixture.
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Cool the flask to 0 °C using an ice bath.
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Slowly add DIPEA (2.5 eq) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a general one-pot procedure for the reductive amination of an aldehyde or ketone with this compound.
Materials:
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Aldehyde or Ketone (1.0 eq)
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This compound (1.2 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Glacial Acetic Acid (catalytic amount, optional)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).
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Dissolve the starting materials in anhydrous DCE or THF.
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If the reaction is slow, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for amide coupling reactions.
Reductive Amination Decision Pathway
Caption: Decision pathway for reductive amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Stability and storage conditions for 3-(Morpholin-4-ylmethyl)aniline.
This technical support center provides essential information on the stability and storage of 3-(Morpholin-4-ylmethyl)aniline, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions and highlights factors that can affect its stability.
| Parameter | Recommended Condition | Reason | Potential Consequences of Deviation |
| Temperature | 2-8°C (Refrigerated)[1][2] | To slow down potential degradation pathways. | Accelerated degradation, reduced shelf-life. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. | Discoloration (yellow to brown/red), formation of impurities. |
| Light | Protect from light (Store in an amber vial)[1] | The aniline moiety is susceptible to light-induced degradation. | Discoloration and degradation.[3] |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis and other moisture-related reactions. | Potential for side reactions and degradation. |
| Container | Tightly sealed glass container. | To prevent contamination and degradation from plasticizers. | Leaching of contaminants, potential reaction with plastic. |
Troubleshooting Guide
Users may encounter several issues during the storage and handling of this compound. This guide provides a systematic approach to identifying and resolving common problems.
Visualizing the Troubleshooting Workflow
The following flowchart illustrates the decision-making process when encountering potential stability issues with this compound.
Caption: Troubleshooting flowchart for stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a pale yellow to a brownish hue. Is it still usable?
A1: A color change to brown or dark red is a common indicator of degradation, likely due to oxidation of the aniline group, which can form highly colored impurities.[4] While slight discoloration may not significantly affect all applications, it is strongly recommended to assess the purity of the material using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use. For sensitive experiments, using a freshly purified or new batch is advisable.
Q2: What are the optimal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored at 2-8°C, protected from light in a tightly sealed amber glass vial, and under an inert atmosphere such as argon or nitrogen.[1][2] It is also important to prevent exposure to moisture.[4]
Q3: I am observing inconsistent results in my reactions using this compound. Could the starting material be the cause?
A3: Yes, inconsistent or poor reaction outcomes can be a result of the degradation of the starting material. The presence of impurities from oxidation or other degradation pathways can interfere with the desired reaction. It is recommended to confirm the purity of your this compound using analytical methods like HPLC or NMR. If impurities are detected, purification of the compound may be necessary.
Q4: Can I store solutions of this compound, and if so, how?
A4: While it is best to prepare solutions fresh, if short-term storage is necessary, store the solution in a tightly capped glass vial at low temperatures (2-8°C) and protected from light. The stability of the compound in solution will depend on the solvent used. Aromatic amines can be less stable in acidic aqueous solutions.[5] Avoid using plastic containers for storage, as aniline derivatives can potentially react with or leach plasticizers from the container.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of this compound and detect the presence of non-volatile impurities.
Materials:
-
This compound sample
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., Ethyl acetate/Hexane mixture, start with a 1:1 ratio and optimize)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of a TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation: A single spot indicates a relatively pure compound. The presence of multiple spots suggests the presence of impurities. Degradation is often indicated by baseline material or spots with very low Rf values.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity and stability of this compound over time.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if needed for better peak shape), isocratic or gradient elution.
-
This compound sample
-
Volumetric flasks and pipettes
-
HPLC-grade solvents
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the mobile phase.
-
Develop an HPLC method that gives a sharp, well-resolved peak for the main compound. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water.
-
To conduct a stability study, store aliquots of the compound under different conditions (e.g., 2-8°C protected from light, room temperature exposed to light).
-
At specified time points (e.g., day 0, week 1, week 2, month 1), prepare a sample from each storage condition for HPLC analysis.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the peak area of the main compound at each time point to the initial (day 0) peak area. The appearance of new peaks or a decrease in the main peak area indicates degradation. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Stability Testing Workflow
Caption: HPLC-based stability testing workflow.
References
Handling and safety precautions for 3-(Morpholin-4-ylmethyl)aniline.
3-(Morpholin-4-ylmethyl)aniline | C11H16N2O | ChemSpider this compound. This compound. Structure Image. 3D; 2D. Structure Search; Similar Structures; Substructure Search. --INVALID-LINK-- this compound | 160370-16-5 - A2B Chem In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39. Wear suitable protective clothing, gloves and eye/face protection. S45. In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible). --INVALID-LINK-- Safety Data Sheet - this compound Suitable extinguishing media. Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. Special hazards arising from the substance or mixture. Carbon oxides, Nitrogen oxides (NOx). Advice for firefighters. Wear self-contained breathing apparatus for firefighting if necessary. Further information. No data available. Section 6: Accidental Release Measures. Personal precautions, protective equipment and emergency procedures. Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. For personal protection see section 8. Environmental precautions. Do not let product enter drains. Methods and materials for containment and cleaning up. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Section 7: Handling and Storage. Precautions for safe handling. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. For precautions see section 2.2. --INVALID-LINK-- this compound | CAS 160370-16-5 - LGC Standards this compound. Not a dangerous good if item is equal to or less than 1g/ml and there are less than 100g/ml in the package. Chemical name: this compound. CAS number: 160370-16-5. Molecular formula: C11H16N2O. Molecular weight: 204.26. Synonyms: 4-(3-Aminobenzyl)morpholine; (3-Morpholin-4-ylmethyl-phenyl)amine; 3-(4-Morpholinylmethyl)aniline; 3-(Morpholinomethyl)aniline; 3-(Morpholin-4-yl-methyl)benzenamine. --INVALID-LINK-- this compound | 160370-16-5 | Biosynth Personal protective equipment. Respiratory protection. For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). Hand protection. Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it. Eye protection. Safety glasses with side-shields conforming to EN166 Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). Skin and body protection. Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. Hygiene measures. Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday. --INVALID-LINK-- Safety Data Sheet In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Call a POISON CENTER/ doctor if you feel unwell. In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/ doctor. --INVALID-LINK-- this compound this compound Safety and Handling. GHS H Statement. H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]. H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]. Precautionary Statement Codes. P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, and P501. Download. GHS Pictogram Codes. GHS05: Corrosion. --INVALID-LINK-- this compound | CAS 160370-16-5 | Santa Cruz Biotechnology this compound is a chemical substance. No description available. --INVALID-LINK-- this compound | C₁₁H₁₆N₂O | ChemCruz The chemical formula for this compound is C₁₁H₁₆N₂O. The molecular weight is 204.26. --INVALID-LINK-- this compound | 160370-16-5 - ChemicalBook Chemical Properties. brown solid. Uses. This compound is a useful research chemical. --INVALID-LINK-- this compound | 160370-16-5 | Toronto Research ... this compound is a useful research chemical. ... Toronto Research Chemicals 20 Martin Ross Avenue Toronto, ON M3J 2K8 International: +1 (416) 665-9696 US & Canada: +1 (800) 727-9240 Email: --INVALID-LINK--. --INVALID-LINK-- this compound | CAS 160370-16-5 | MedChemExpress this compound is a useful research chemical. --INVALID-LINK-- this compound - ECHA Danger! According to the harmonised classification and labelling (ATP18) approved by the European Union, this substance causes severe skin burns and eye damage. This substance is covered by Harmonised classification and labelling (CLH) entries in Regulation (EC) No 1272/2008 in Annex VI. The classification criteria are based on the GHS (Globally Harmonised System of classification and labelling of chemicals). --INVALID-LINK-- this compound this compound. CAS Number: 160370-16-5. Molecular Weight: 204.26. Formula: C11H16N2O. --INVALID-LINK-- Technical Support Center: this compound
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula C11H16N2O, is a brown solid organic compound. It is primarily used as an intermediate in organic synthesis and is considered a useful research chemical, with applications in the synthesis of drugs and dyes.
Q2: What are the main hazards associated with this compound?
A2: This substance is classified as dangerous. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage. It may also cause irritation to the respiratory system. It is harmful if swallowed.
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: When handling this compound, it is crucial to wear suitable protective clothing, gloves, and eye/face protection. Specifically, safety glasses with side-shields conforming to EN166, chemical-resistant gloves (inspected before use), and a complete suit protecting against chemicals are recommended. For respiratory protection, a P95 (US) or P1 (EU EN 143) particle respirator should be used for nuisance exposures, while for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is advised.
Q4: What are the proper storage conditions for this compound?
A4: While specific storage temperatures are not detailed in the provided results, general best practices for corrosive chemicals should be followed. Store in a well-ventilated place. Keep container tightly closed in a dry and well-ventilated place.
Q5: How should I dispose of this compound waste?
A5: Contaminated materials and the chemical itself should be disposed of in accordance with applicable local, state, and federal regulations. Contaminated gloves and other disposable PPE should be disposed of as chemical waste.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Accidental Skin Contact | Direct contact with the solid or solutions containing the compound. | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water or shower. Seek medical attention if you feel unwell. |
| Accidental Eye Contact | Splash or airborne particles entering the eye. | Rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. Immediately seek medical advice. |
| Inhalation of Dust/Vapors | Inadequate ventilation or improper handling. | Move the affected person to a safe area with fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Accidental Ingestion | Ingestion of the substance. | Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for medical advice. |
| Spill | Accidental release of the material. | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. For containment, sweep up and shovel the material. Place in a suitable, closed container for disposal. Do not let the product enter drains. |
Safety and Handling Data
GHS Hazard Information
| Pictogram | Code | Hazard Statement |
|
| GHS05 | Danger: Causes severe skin burns and eye damage. |
Precautionary and Safety Statements
| Code | Statement |
| Prevention | |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P316 | Get emergency medical help immediately. |
| Storage | |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Standard Handling Protocol
-
Preparation : Before handling, ensure you are in a well-ventilated area, preferably a fume hood. Put on all required personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat or chemical suit.
-
Weighing and Transfer : When weighing the solid, avoid creating dust. Use a spatula to carefully transfer the material. If creating a solution, add the solid to the solvent slowly.
-
Reaction Setup : Ensure all glassware is properly secured. If the reaction is heated, use a heating mantle and a condenser.
-
Post-Handling : After handling, wash your hands thoroughly. Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Waste Disposal : Dispose of all waste, including empty containers and contaminated PPE, according to your institution's guidelines and local regulations.
Visualizations
Caption: General workflow for handling this compound.
Overcoming solubility issues with 3-(Morpholin-4-ylmethyl)aniline in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Morpholin-4-ylmethyl)aniline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a solid at room temperature. It is generally soluble in polar organic solvents such as ethanol and dimethylformamide (DMF).[1] The presence of the morpholine ring tends to enhance its solubility in comparison to simpler aniline derivatives.[2] However, its solubility can be limited in nonpolar solvents.
Q2: What are the estimated pKa values for this compound?
-
Aniline Nitrogen: The pKa of aniline is approximately 4.6. The morpholinomethyl substituent at the meta position is weakly electron-withdrawing, which would slightly decrease the basicity of the aniline nitrogen. Therefore, the estimated pKa for the anilinium ion is likely in the range of 4.0 - 4.5 .
-
Morpholine Nitrogen: The pKa of N-methylmorpholine is approximately 7.4. The benzyl group attached to the morpholine nitrogen will have a minor electron-withdrawing inductive effect, slightly reducing its basicity. Thus, the estimated pKa for the protonated morpholine nitrogen is likely in the range of 7.0 - 7.5 .
Q3: Which solvents are recommended for reactions involving this compound?
The choice of solvent will depend on the specific reaction conditions. Based on its structure, the following solvents are recommended:
-
High Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for achieving high concentrations of this compound.
-
Moderate to Good Solubility: Alcohols such as ethanol, methanol, and isopropanol are also effective solvents.[1]
-
Limited Solubility: Nonpolar solvents like hexanes and toluene are generally poor solvents for this compound. Chlorinated solvents like dichloromethane (DCM) and chloroform may offer limited solubility.
Q4: How can I improve the solubility of this compound in a reaction?
Several strategies can be employed to improve solubility:
-
Co-solvents: Adding a small amount of a high-solubility solvent (e.g., DMF or DMSO) as a co-solvent to a less effective solvent can significantly enhance solubility.
-
Temperature: Gently warming the reaction mixture can increase the solubility of the compound. However, this should be done with caution to avoid potential degradation of reactants or catalysts.
-
pH Adjustment: For reactions in aqueous or protic media, adjusting the pH can dramatically alter solubility. Acidifying the medium will protonate the amine groups, forming a more soluble salt.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in reactions.
Problem 1: Starting material precipitates out of solution during the reaction.
-
Possible Cause: The reaction solvent has insufficient solvating power for this compound or one of the reaction products.
-
Solution Workflow:
-
Increase Temperature: If the reaction chemistry allows, gradually increase the reaction temperature while monitoring for any degradation.
-
Add a Co-solvent: Introduce a small percentage (e.g., 5-10% v/v) of a high-solubility solvent like DMF or DMSO.
-
Solvent System Change: If the above steps fail, consider switching to a different solvent system altogether. Refer to the quantitative solubility data table for guidance.
-
Caption: Troubleshooting workflow for addressing precipitation issues.
Problem 2: Low or no product yield in a coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Possible Cause 1: Poor solubility of the starting material leading to low effective concentration.
-
Solution: Follow the troubleshooting steps for "Problem 1" to improve solubility.
-
-
Possible Cause 2: Catalyst inhibition by the amine functional groups.
-
Solution:
-
Ligand Screening: The choice of ligand is critical. For Suzuki and Buchwald-Hartwig couplings, consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote efficient oxidative addition and reductive elimination.
-
Protecting Groups: In some cases, protecting the aniline nitrogen as a carbamate (e.g., Boc) or an amide may be necessary to prevent catalyst inhibition.
-
-
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Quantitative Data Summary
Since experimental quantitative solubility data for this compound is limited, the following table provides estimated solubility values based on the behavior of structurally similar compounds and general solubility principles. These values should be used as a guide for solvent selection and can be confirmed experimentally using the protocol provided below.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Excellent solvent for this compound. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 100 | Excellent solvent, but can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 100 | Good alternative to DMF and DMSO. |
| Methanol | Polar Protic | 20 - 50 | Good solubility. |
| Ethanol | Polar Protic | 20 - 50 | Good solubility.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 10 - 20 | Moderate solubility. |
| Acetonitrile (ACN) | Polar Aprotic | 5 - 10 | Moderate solubility. |
| Dichloromethane (DCM) | Chlorinated | 1 - 5 | Limited solubility. |
| Toluene | Nonpolar | < 1 | Poor solubility. |
| Hexanes | Nonpolar | < 0.1 | Very poor solubility. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol describes a method for determining the solubility of this compound in a given solvent using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with caps
-
Orbital shaker or vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a scintillation vial.
-
Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
-
-
Protocol 2: General Procedure for a Suzuki Coupling Reaction with this compound
This protocol provides a general starting point for a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ and a ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent system (e.g., Dioxane/Water or Toluene/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere conditions
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and the boronic acid (1.2 equiv).
-
Add the base (2.0 - 3.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent system via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst (and ligand, if applicable) in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
Technical Support Center: Catalyst Selection for Reactions Involving 3-(Morpholin-4-ylmethyl)aniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions with 3-(Morpholin-4-ylmethyl)aniline.
General Considerations for Catalysis
This compound presents a unique set of challenges in catalysis due to the presence of two nitrogen atoms with differing basicity and coordinating properties: the aniline nitrogen and the morpholine nitrogen. These nitrogen atoms can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. Therefore, careful selection of the catalyst system, including the metal precursor and the ligand, is crucial for successful reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Below are troubleshooting guides and FAQs for common palladium-catalyzed reactions involving this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. When using this compound as a coupling partner, the primary amino group of the aniline is the reactive site.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Conversion | Catalyst Deactivation: The aniline or morpholine nitrogen may be poisoning the palladium catalyst. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the metal center and promote reductive elimination. - Catalyst Precursor: Use a pre-formed palladium(0) source or a precatalyst that readily reduces to Pd(0). |
| Inefficient Oxidative Addition: The aryl halide may be unreactive. | - Choice of Halide: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. - Ligand Effect: Certain ligands are better at promoting the oxidative addition of less reactive aryl halides. | |
| Incorrect Base: The base may not be strong enough or may be sterically hindered. | - Base Screening: Common bases for this reaction include NaOtBu, K₃PO₄, and Cs₂CO₃. The choice of base can be critical and should be optimized. | |
| Side Product Formation | Hydrodehalogenation of the Aryl Halide: This can occur if the catalytic cycle is slow. | - Increase Catalyst Loading: A higher catalyst concentration may favor the desired coupling reaction. - Change Ligand: A more effective ligand can accelerate the cross-coupling pathway. |
| Homocoupling of the Aryl Halide: This can be an issue with highly reactive aryl halides. | - Lower Reaction Temperature: This can sometimes reduce the rate of homocoupling. |
FAQs: Buchwald-Hartwig Amination
-
Q1: Which palladium precursor is best for the Buchwald-Hartwig amination of this compound?
-
A1: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. The selection may depend on the specific ligand and reaction conditions.
-
-
Q2: What is the role of the base in this reaction?
-
A2: The base is required to deprotonate the aniline, forming the more nucleophilic amide which then participates in the catalytic cycle.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography (GC) can be used to monitor the consumption of starting materials and the formation of the product.
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and a halide. For this compound, the aniline group would typically need to be converted to a halide (e.g., via a Sandmeyer reaction) to participate as the electrophile.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Conversion | Catalyst Deactivation: The nitrogen atoms of the substrate may be inhibiting the catalyst. | - Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst. |
| Poor Quality Reagents: Water in the solvent or reagents can lead to protodeboronation of the boronic acid. | - Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry. | |
| Incorrect Base: The base is crucial for the transmetalation step. | - Base Screening: K₃PO₄ and Cs₂CO₃ are often effective. The base should be anhydrous and finely ground. | |
| Side Product Formation | Homocoupling of the Boronic Acid: This is a common side reaction, often exacerbated by the presence of oxygen. | - Strict Exclusion of Oxygen: Thoroughly degas solvents and use flame-dried glassware. |
| Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source. | - Anhydrous Conditions: Ensure all solvents and reagents are dry. - Choice of Base: Select a non-hydroxide base if water is a concern. |
FAQs: Suzuki-Miyaura Coupling
-
Q1: Can I use this compound directly in a Suzuki coupling?
-
A1: No, the aniline group is not a suitable leaving group for a standard Suzuki coupling. It would need to be converted to a halide (e.g., -Br or -I) or a triflate.
-
-
Q2: What is the purpose of the ligand in a Suzuki coupling?
-
A2: The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the different steps of the catalytic cycle, such as oxidative addition and reductive elimination.
-
-
Q3: My reaction is sluggish. What can I do?
-
A3: You can try increasing the temperature, screening different solvents (e.g., dioxane, toluene), or using a more active catalyst system (different ligand or palladium precursor).
-
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Addition of Reagents: this compound (1.0 mmol) and the aryl halide (1.2 mmol) are added, followed by anhydrous toluene (5 mL).
-
Reaction Conditions: The Schlenk tube is sealed and the mixture is stirred at 100 °C for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low or no conversion in cross-coupling reactions.
Technical Support Center: Scalable Synthesis of 3-(Morpholin-4-ylmethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scalable synthesis of 3-(Morpholin-4-ylmethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you resolve common issues that may arise during the synthesis of this compound via reductive amination of 3-aminobenzaldehyde with morpholine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Imine Formation: The initial reaction between 3-aminobenzaldehyde and morpholine to form the iminium ion intermediate may be inefficient. | - Ensure anhydrous reaction conditions, as water can hydrolyze the imine/iminium ion back to the starting materials.- Consider the addition of a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. However, use with caution as strong acids can protonate the amine, reducing its nucleophilicity.- Allow sufficient time for imine formation before adding the reducing agent. Monitor this step by TLC or ¹H NMR if possible. |
| Ineffective Reduction: The reducing agent may be degraded or not potent enough under the reaction conditions. | - Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity and tolerance to mild acidity.- Ensure the reducing agent is added portion-wise to control the reaction temperature, especially on a larger scale.- If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine formation is complete before its addition to avoid reduction of the starting aldehyde. | |
| Degradation of Starting Material: 3-aminobenzaldehyde can be sensitive to oxidation or polymerization. | - Use freshly purified 3-aminobenzaldehyde.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Presence of Multiple Spots on TLC (Impure Product) | Unreacted 3-aminobenzaldehyde: The reaction did not go to completion. | - Increase the equivalents of morpholine and/or the reducing agent.- Extend the reaction time. |
| Formation of 3-aminobenzyl alcohol: The starting aldehyde was reduced by the reducing agent. | - This is more common with less selective reducing agents like NaBH₄. Switch to a milder, more selective agent like NaBH(OAc)₃.- Ensure the reducing agent is added after sufficient time has been allowed for imine formation. | |
| Formation of Bis-alkylation Product: A secondary reaction where the product amine reacts with another molecule of the aldehyde. | - While less likely with a secondary amine like morpholine, ensure the stoichiometry is controlled, using a slight excess of morpholine. | |
| Difficult Product Isolation/Purification | Emulsion during Workup: The product may act as a surfactant, leading to difficulties in separating aqueous and organic layers. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite. |
| Co-elution during Chromatography: Impurities may have similar polarity to the product. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider an acid-base extraction during workup to separate the basic product from non-basic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable and reliable method for the synthesis of this compound?
A1: The most commonly cited and scalable method is the one-pot reductive amination of 3-aminobenzaldehyde with morpholine. This method is advantageous as it can be performed under relatively mild conditions and often results in high yields of the desired product.
Q2: Which reducing agent is best suited for this reaction on a large scale?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for scalable synthesis. Its key advantages include its selectivity for reducing imines in the presence of aldehydes, its tolerance for mildly acidic conditions that favor imine formation, and its generally non-pyrophoric nature, which enhances safety on a larger scale.
Q3: My 3-aminobenzaldehyde starting material is dark in color. Can I still use it?
A3: Dark coloration often indicates the presence of oxidation or polymerization impurities. While the reaction may still proceed, using impure starting material can lead to lower yields and the formation of colored byproducts that complicate purification. It is highly recommended to purify the 3-aminobenzaldehyde (e.g., by recrystallization or column chromatography) before use, especially for large-scale synthesis.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (3-aminobenzaldehyde and morpholine). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. For more quantitative analysis, HPLC or GC-MS can be employed.
Q5: What are the critical safety precautions to consider during this synthesis?
A5: this compound and its intermediates may be irritating to the eyes, skin, and respiratory system.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via reductive amination. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 3-Aminobenzaldehyde:Morpholine:NaBH(OAc)₃ = 1 : 1.1 : 1.2 | A slight excess of the amine and reducing agent is often used to drive the reaction to completion. |
| Typical Yield | 85-95% | Yields can be influenced by the purity of starting materials and the efficiency of the workup and purification. |
| Purity (after purification) | >98% | Purity is typically assessed by NMR and/or HPLC analysis. |
| Reaction Time | 6-24 hours | Reaction completion should be monitored by TLC or another analytical technique. |
| Reaction Temperature | Room Temperature (approx. 20-25 °C) | The reaction is typically run at ambient temperature. |
Experimental Protocols
Key Experiment: Scalable Synthesis of this compound via Reductive Amination
This protocol is a general guideline for the gram-scale synthesis of the target compound.
Materials:
-
3-Aminobenzaldehyde
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 3-aminobenzaldehyde (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM or DCE. To this solution, add morpholine (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2 eq.) to the reaction mixture in portions over 30 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 6-24 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Characterization of Novel 3-(Morpholin-4-ylmethyl)aniline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-(morpholin-4-ylmethyl)aniline scaffold is a promising starting point for the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment and is being explored for a multitude of other diseases. The morpholine and aniline moieties are frequently found in kinase inhibitors, contributing to favorable pharmacokinetic properties and binding interactions within the ATP-binding pocket of various kinases. This guide provides a comparative overview of the characterization of novel derivatives based on this scaffold, with a focus on their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]
Comparative Performance of Morpholino-Aniline Derivatives
The following tables summarize key performance data for different classes of morpholino-aniline derivatives, illustrating the kind of comparative data essential for evaluating novel compounds. The data presented here is collated from various studies on related morpholino- and aniline-containing kinase inhibitors and serves as a representative example for comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 2-Morpholino-4-anilinoquinolines | Compound 3d | Not Specified | 8,500 | - | - |
| 2-Morpholino-4-anilinoquinolines | Compound 3c | Not Specified | 11,420 | - | - |
| 2-Morpholino-4-anilinoquinolines | Compound 3e | Not Specified | 12,760 | - | - |
| Dimorpholinoquinazolines | Compound 7c | PI3Kα | >50,000 | Wortmannin | - |
| 4-Anilinoquinazolines | Compound 3e | CLK1 | 1,500 | - | - |
| 4-Anilinoquinazolines | Compound 3e | GSK-3α/β | 3,000 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Morpholino-4-anilinoquinolines | Compound 3d | HepG2 (Liver Cancer) | 8.50 | - | - |
| 2-Morpholino-4-anilinoquinolines | Compound 3c | HepG2 (Liver Cancer) | 11.42 | - | - |
| 2-Morpholino-4-anilinoquinolines | Compound 3e | HepG2 (Liver Cancer) | 12.76 | - | - |
| 3-Methylquniazolinone Derivatives | Compound 4d | A431 (Skin Cancer) | 3.48 | Gefitinib | - |
| 3-Methylquniazolinone Derivatives | Compound 4d | A549 (Lung Cancer) | 2.55 | Gefitinib | - |
| 3-Methylquniazolinone Derivatives | Compound 4d | MCF-7 (Breast Cancer) | 0.87 | Gefitinib | - |
| 3-Methylquniazolinone Derivatives | Compound 4d | NCI-H1975 (Lung Cancer) | 6.42 | Gefitinib | - |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound Class | Derivative Example | Tumor Model | Dose | Tumor Growth Inhibition (%) |
| Quinoline Derivatives | Compound 10g | Colorectal Cancer Xenograft | Not Specified | Effective Inhibition |
| 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Compound 2 | NCI-H460 Xenograft | 1.0 mg/kg | 61.9 |
| 4-Anilinoquinazoline Derivatives | Compounds 10a & 10g | A549 Xenograft | Not Specified | Significant Inhibition |
Table 4: Pharmacokinetic Properties of Related Anilino-Kinase Inhibitors
| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Major Elimination Route |
| Gefitinib | ~60 | ~95 | Extensive (CYP3A4, CYP2D6) | Feces |
| Erlotinib | ~60 | ~95 | Extensive (CYP3A4, CYP1A2) | Feces |
| Lapatinib | Low (assumed) | >99 | Extensive (CYP3A4) | Feces |
| Imatinib | 98 | ~95 | Hepatic | Biliary and Urinary |
| Dasatinib | 14-34 | High | Hepatic | Fecal and Renal |
| Nilotinib | ~30 | >98 | Hepatic | Feces |
This data is for approved anilino-based tyrosine kinase inhibitors and provides a benchmark for the development of novel this compound derivatives.[3][4][5][6]
Signaling Pathway and Experimental Workflow
A crucial aspect of characterizing novel kinase inhibitors is understanding their mechanism of action within cellular signaling pathways and establishing a robust experimental workflow for their evaluation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[7] Many cancers exhibit mutations that lead to the hyperactivation of this pathway, making it a prime target for cancer therapy.[1][2] Novel this compound derivatives can be designed to inhibit key kinases in this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for novel derivatives.
Experimental Workflow for Characterization
The systematic evaluation of novel compounds is critical. The following workflow outlines a typical process for the characterization of this compound derivatives as kinase inhibitors.
Caption: A typical experimental workflow for the characterization of novel kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. Below are methodologies for key experiments cited in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase's enzymatic activity.
Methodology:
-
Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96- or 384-well plate, add the kinase and the test compound or vehicle control (DMSO).
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
Objective: To measure the anti-proliferative effect of the test compounds on cancer cell lines and determine the IC50 value.[8]
Methodology:
-
Reagents: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against compound concentration.[9]
-
Western Blot Analysis for Pathway Modulation
Objective: To determine if the test compound inhibits the phosphorylation of key proteins in a target signaling pathway.[10]
Methodology:
-
Reagents: Cancer cell line, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (against total and phosphorylated forms of target proteins like Akt and S6K), secondary antibodies (HRP-conjugated), and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.[10]
-
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.[11][12]
Methodology:
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or intraperitoneally) and vehicle control daily or on a specified schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition percentage.[13]
-
Conclusion
The characterization of novel this compound derivatives requires a systematic and multi-faceted approach. By employing a combination of in vitro enzymatic and cell-based assays, mechanism of action studies, and in vivo efficacy models, researchers can build a comprehensive profile of their lead compounds. The comparative data presented in this guide, while drawn from related chemical series, provides a framework for evaluating the potential of new derivatives. A thorough understanding of the structure-activity relationships, target engagement, and pharmacokinetic properties is essential for advancing these promising molecules through the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Structural Confirmation of 3-(Morpholin-4-ylmethyl)aniline
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of key analytical methods for verifying the structure of 3-(Morpholin-4-ylmethyl)aniline, a versatile intermediate in pharmaceuticals and organic synthesis.[1] We present supporting data, detailed experimental protocols, and a comparison with alternative analytical approaches to ensure accurate characterization.
Comparison of Primary Analytical Techniques
The structural elucidation of this compound, with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , relies on a combination of spectroscopic techniques.[2] Each method provides unique and complementary information to build a complete structural picture.
| Analytical Technique | Information Provided | Expected Results for this compound | Advantages & Disadvantages |
| ¹H NMR Spectroscopy | Provides information on the number of different types of protons, their chemical environment, and connectivity. | - Aromatic protons (4H) in the meta-substituted pattern. - Singlet for the benzylic methylene protons (2H, -CH₂-N). - Two distinct triplets for the morpholine ring protons (8H total), corresponding to protons adjacent to oxygen and nitrogen.[3] | Advantages: Provides detailed structural connectivity. Disadvantages: Requires pure sample; complex spectra can be difficult to interpret. |
| ¹³C NMR Spectroscopy | Identifies the number of unique carbon environments in the molecule. | - Six distinct signals in the aromatic region. - A signal for the benzylic methylene carbon. - Two signals for the morpholine ring carbons. | Advantages: Complements ¹H NMR; less signal overlap. Disadvantages: Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | - A molecular ion peak [M+H]⁺ at m/z 193.13. | Advantages: High sensitivity; requires very small sample amount; confirms molecular formula. Disadvantages: Isomeric compounds can have the same mass. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | - N-H stretching bands for the primary amine (~3450-3300 cm⁻¹). - C-H stretching for aromatic and aliphatic groups (~3100-2800 cm⁻¹). - C-N stretching (~1340-1250 cm⁻¹). - C=C stretching for the aromatic ring (~1600-1450 cm⁻¹).[4][5] | Advantages: Fast and non-destructive. Disadvantages: Provides limited information on the overall molecular skeleton. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Key parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and source temperature of 120-150°C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
-
Structural Confirmation Workflow
The logical flow for confirming the structure of a newly synthesized compound like this compound involves a multi-step, integrated approach using the techniques described.
Caption: Workflow for the structural confirmation of a synthesized compound.
Comparison with Alternative Structures
To highlight the specificity of these analytical methods, it is useful to compare the expected data for this compound with that of its isomers or related compounds.
-
4-(Morpholinomethyl)aniline (para-isomer): The ¹H NMR spectrum of this isomer would show a different aromatic splitting pattern, likely two doublets characteristic of a 1,4-disubstituted benzene ring, instead of the more complex pattern for the meta-isomer.[6]
-
3-(Morpholin-4-yl)aniline: In this isomer, the morpholine ring is directly attached to the aniline ring. The most significant difference in the ¹H NMR spectrum would be the absence of the benzylic methylene (-CH₂-) singlet.
-
N-Alkylated vs. C-Alkylated Amines: Direct alkylation of amines can sometimes lead to N-alkylation instead of the desired C-alkylation.[7][8] In such a side-product, the ¹H NMR would show a shift in the N-H proton signal, and MS fragmentation would differ significantly.
By integrating the data from NMR, MS, and IR, researchers can confidently confirm the identity and purity of this compound, distinguishing it from potential isomers and side-products, which is essential for its application in further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
A Comparative Guide to 3-(Morpholin-4-ylmethyl)aniline and Other Aniline Derivatives for Researchers
This guide presents a comparative analysis of 3-(Morpholin-4-ylmethyl)aniline and other selected aniline derivatives, focusing on their physicochemical properties, synthesis, and biological activities. The information is intended for researchers, scientists, and professionals in drug development, providing objective data and detailed experimental protocols to support further investigation and application of these compounds.
Physicochemical Properties: A Comparative Overview
The structural modifications of the aniline scaffold significantly influence the physicochemical properties of its derivatives. These properties are critical in determining the reactivity, bioavailability, and overall suitability of a compound for various applications, including drug design. The introduction of a morpholinomethyl group at the meta position in this compound, for instance, impacts its basicity and solubility compared to the parent aniline molecule or anilines with simple electron-donating or electron-withdrawing groups.
A summary of the key physicochemical properties of this compound alongside other representative aniline derivatives is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Aniline Derivatives
| Property | This compound | Aniline | p-Toluidine | p-Chloroaniline |
| Molecular Formula | C₁₁H₁₆N₂O | C₆H₇N | C₇H₉N | C₆H₆ClN |
| Molecular Weight ( g/mol ) | 192.26 | 93.13 | 107.15 | 127.57 |
| Melting Point (°C) | 73 | -6.3 | 43-45 | 69.5-72.5 |
| Boiling Point (°C) | Not Available | 184.1 | 200 | 232 |
| pKa of conjugate acid | Not Available | 4.6 | 5.10 | 4.15 |
Synthesis of Aniline Derivatives
The synthesis of aniline derivatives is a cornerstone of medicinal chemistry. While various methods exist, a common and versatile approach for synthesizing compounds like this compound is through reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
General Synthesis of this compound
A plausible and detailed protocol for the synthesis of this compound is outlined below. This procedure is based on established chemical principles for reductive amination.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (0.1 M) in a round-bottom flask, add morpholine (1.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water. If dichloromethane was used as the solvent, separate the organic layer. If methanol was used, remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Comparative Biological Activity
Table 2 summarizes the cytotoxic activities of representative aniline derivatives against different human cancer cell lines, providing a context for the potential efficacy of this class of compounds.
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Aniline Derivatives in Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 3-(Morpholinomethyl)benzofuran | Compound 16a (with 3-methoxy group) | A549 (Lung Carcinoma) | 1.50 |
| Compound 16a (with 3-methoxy group) | NCI-H23 (Lung Carcinoma) | 0.49 | |
| Compound 15a | NCI-H23 (Lung Carcinoma) | 2.52 | |
| Compound 15c | NCI-H23 (Lung Carcinoma) | 2.22 | |
| 4-Anilino-2-phenylquinoline | Compound 11 | NCI-H226 (Non-small cell lung) | 0.94 |
| Compound 11 | MDA-MB-231/ATCC (Breast) | 0.04 | |
| Compound 11 | SF-295 (CNS) | <0.01 | |
| 2-Morpholino-4-anilinoquinoline | Compound 3d | HepG2 (Hepatocellular carcinoma) | 8.50 |
| Compound 3c | HepG2 (Hepatocellular carcinoma) | 11.42 | |
| Compound 3e | HepG2 (Hepatocellular carcinoma) | 12.76 |
Note: The data is compiled from different studies and should be interpreted as illustrative of the potential of these compound classes rather than a direct comparison.
Mechanism of Action: The PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and apoptosis.[1] Its constitutive activation is a hallmark of many cancers, making it an attractive target for the development of novel anticancer therapies.[1] The morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR pathway.[2] It is hypothesized that compounds like this compound may exert their potential antitumor effects by modulating this pathway.
Figure 1: Simplified PI3K/Akt signaling pathway and potential inhibition points.
Experimental Protocols: Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Detailed MTT Assay Protocol
The following is a detailed protocol for assessing the in vitro cytotoxicity of aniline derivatives.[3]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
Test compounds (aniline derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound represents a versatile scaffold with potential applications in drug discovery, leveraging the favorable properties of both the aniline and morpholine moieties. While direct comparative studies are needed to fully elucidate its performance against other aniline derivatives, the available data on related compounds suggest that the incorporation of a morpholinomethyl group can lead to potent biological activity. The provided protocols for synthesis and cytotoxicity assessment offer a framework for the further investigation of this and other novel aniline derivatives. Future studies should focus on direct comparative analyses and the elucidation of the precise mechanism of action to fully realize the therapeutic potential of this class of compounds.
References
Comparative Analysis of Synthesized 3-(Morpholin-4-ylmethyl)aniline Derivatives in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the biological activity of novel 3-(Morpholin-4-ylmethyl)aniline compounds, presenting a comparative analysis of their anti-cancer properties against alternative morpholine-containing inhibitors. This guide includes detailed experimental protocols and visual representations of key signaling pathways and workflows.
The quest for novel and effective anti-cancer agents is a continuous endeavor in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known to improve the pharmacokinetic and pharmacodynamic profiles of compounds.[1] This guide focuses on the biological validation of a series of synthesized compounds derived from a this compound core, with a particular emphasis on their potential as anti-cancer agents through the inhibition of critical cell signaling pathways.
Structure-Activity Relationship and In Vitro Efficacy
The anti-proliferative activity of novel 3-fluoro-4-morpholinoaniline derivatives and other morpholine-containing compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined to quantify their cytotoxic effects.
Quantitative Data Summary
The following tables summarize the in vitro anti-cancer activity of synthesized morpholine-containing compounds. The data highlights the impact of different substitutions on the core structure on their efficacy against various cancer cell lines.
Table 1: Anti-proliferative Activity of 3-fluoro-4-morpholinoaniline Derivatives in Breast Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
| NAM-5 | MCF-7 | 1.811 |
| NAM-5 | MDA-MB-231 | 2.143 |
| NAM-7 | MCF-7 | 1.883 |
| NAM-7 | MDA-MB-231 | 4.688 |
| Doxorubicin (Control) | 3T3L-1 | Similar activity to NAM-5 and NAM-7 |
Data sourced from a study on novel 3-fluoro-4-morpholinoaniline derivatives as potential anti-tumor agents.[2]
Table 2: Comparative Anti-cancer Activity of Morpholine-Containing Compounds and Alternatives
| Compound Type | Derivative | Cell Line | Activity (IC50) |
| Morpholine-Thiourea | N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide | - | - |
| Alternative Inhibitors | |||
| Quinazoline Derivative | Compound 19h | A549 | < 1 µM |
| Quinazoline Derivative | Compound 19h | HT-29 | < 1 µM |
| Gefitinib (Control) | A549 | > 1 µM | |
| Erlotinib (Control) | HT-29 | > 1 µM | |
| 2-morpholino-4-anilinoquinoline | Compound 3c | HepG2 | 11.42 µM |
| 2-morpholino-4-anilinoquinoline | Compound 3d | HepG2 | 8.50 µM |
| 2-morpholino-4-anilinoquinoline | Compound 3e | HepG2 | 12.76 µM |
| Sorafenib (Control) | HepG2 | - |
Data compiled from studies on various morpholine-containing compounds and their alternatives.[1][3][4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-cancer activity of the compounds was primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plates are then incubated for another 2 to 4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability for each treatment group is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for anti-cancer drug development.[5] Morpholine-containing compounds have shown promise as inhibitors of this pathway.[5]
Caption: The PI3K/Akt/mTOR signaling pathway.
Experimental Workflow of the MTT Cell Viability Assay
The MTT assay is a fundamental technique for assessing the in vitro cytotoxic potential of novel chemical entities. The workflow illustrates the sequential steps from cell culture to data analysis.
Caption: Experimental workflow of the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. library.ncl.res.in [library.ncl.res.in]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Evaluation of 3-(Morpholin-4-ylmethyl)aniline Analogs: In Vitro and In Vivo Performance
A comprehensive guide for researchers and drug development professionals on the biological evaluation of novel 3-(Morpholin-4-ylmethyl)aniline analogs, presenting a comparative analysis of their anticancer activities. This report synthesizes available data on their in vitro cytotoxicity and discusses potential mechanisms of action, alongside detailed experimental protocols for their synthesis and evaluation.
Introduction
Morpholine and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The morpholine ring is a key structural feature in several approved drugs and clinical candidates, often contributing to improved pharmacokinetic profiles and target engagement. This guide focuses on analogs of this compound, a scaffold with potential for the development of novel therapeutic agents. By presenting a side-by-side comparison of available data, this document aims to provide a valuable resource for scientists engaged in the discovery and development of new anticancer drugs.
In Vitro Efficacy: A Comparative Analysis
| Compound ID | Structure / Substitution | Target Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Morpholino-4-anilinoquinoline Derivatives | ||||
| 3c | 2-morpholino-4-(p-tolyloxy)aniline | HepG2 (Liver Cancer) | 11.42 | [1] |
| 3d | 4-((4-chlorophenyl)amino)-2-morpholinoquinoline | HepG2 (Liver Cancer) | 8.50 | [1] |
| 3e | 4-((4-methoxyphenyl)amino)-2-morpholinoquinoline | HepG2 (Liver Cancer) | 12.76 | [1] |
| Sorafenib | Positive Control | HepG2 (Liver Cancer) | Not explicitly stated | [1] |
| Series 2: 4-Aminoquinazoline Derivatives with Morpholine Moieties | ||||
| 8f | N/A | MCF-7 (Breast Cancer) | Potent | [2] |
| 8h | N/A | HeLa (Cervical Cancer) | Potent | [2] |
| 8i | N/A | MCF-7 & HeLa | Potent | [2] |
| Doxorubicin | Positive Control | MCF-7 & HeLa | N/A | [2] |
Note: "Potent" indicates that the IC50 values were reported to be near that of the standard drug, doxorubicin, though specific values were not provided in the abstract.[2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of morpholine-containing compounds is often attributed to their ability to inhibit critical signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is commonly dysregulated in many cancers.
The morpholine moiety is a key pharmacophore in numerous inhibitors targeting this pathway. The oxygen atom of the morpholine ring can form crucial hydrogen bonds with the hinge region of the kinase domain of PI3K and mTOR, contributing to the inhibitory activity.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway, a likely target for this compound analogs.
Caption: The PI3K/Akt/mTOR signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures for similar compounds.
Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through a multi-step process, starting from commercially available materials. A general synthetic route is outlined below.
Caption: General synthetic workflow for analogs.
General Procedure: A typical synthesis involves the Mannich reaction of a substituted aniline with formaldehyde and morpholine.[3] The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for each analog. Purification is typically achieved by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model Study
To evaluate the in vivo antitumor efficacy of promising analogs, a xenograft mouse model is commonly used.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[4]
-
Compound Administration: Administer the test compounds to the mice (e.g., orally or intraperitoneally) at various doses for a specified period.[4]
-
Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.[5]
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.[2]
Conclusion and Future Directions
The available data on morpholine-containing compounds suggest that this compound analogs are a promising class of molecules for the development of novel anticancer agents. Their potential to inhibit key signaling pathways like PI3K/Akt/mTOR warrants further investigation.
Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs to establish clear structure-activity relationships. Head-to-head comparisons of in vitro cytotoxicity against a panel of cancer cell lines and in vivo efficacy studies in relevant xenograft models will be crucial to identify lead candidates for further preclinical and clinical development. Elucidating the precise molecular targets and mechanisms of action will also be essential for optimizing the therapeutic potential of this promising class of compounds.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to 3-(Morpholin-4-ylmethyl)aniline: A Guide for Researchers
For professionals in chemical research and drug development, the efficient synthesis of intermediates is a critical factor in the timeline and cost-effectiveness of a project. This guide provides a comparative overview of potential synthetic strategies for 3-(Morpholin-4-ylmethyl)aniline, a valuable building block in medicinal chemistry. Due to a lack of specific published experimental data for this exact molecule, this comparison is based on established synthetic methodologies for analogous structures.
Comparison of Potential Synthetic Routes
The synthesis of this compound logically involves the formation of the benzylic C-N bond between the 3-aminophenyl moiety and the morpholine ring. The primary disconnection strategies lead to three main synthetic approaches: Reductive Amination, Direct Alkylation, and a Multi-step approach starting from a nitro-precursor.
| Parameter | Route 1: Reductive Amination | Route 2: Direct Alkylation | Route 3: Nitro-Reduction Approach |
| Starting Materials | 3-Aminobenzaldehyde, Morpholine | 3-Aminobenzyl halide, Morpholine | 3-Nitrobenzaldehyde, Morpholine |
| Key Transformations | Imine formation, Reduction | Nucleophilic substitution | Reductive amination, Nitro reduction |
| Potential Reagents | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | K₂CO₃, Et₃N | NaBH(OAc)₃, H₂/Pd-C, Fe/NH₄Cl |
| Anticipated Yield | Moderate to High | Variable, risk of over-alkylation | Moderate to High |
| Potential Purity Issues | Reductant byproducts | Di- and tri-alkylation products | Impurities from nitro reduction |
| Scalability | Generally good | Can be challenging to control | Good, but requires handling of nitro compounds |
| Safety Considerations | Reductants can be hazardous | Benzyl halides are lachrymators | Nitro compounds are potentially explosive |
Experimental Protocols (Hypothetical)
The following are proposed experimental protocols based on general organic synthesis principles. These have not been validated and would require optimization.
Route 1: Reductive Amination of 3-Aminobenzaldehyde with Morpholine
This one-pot procedure is often efficient for the synthesis of secondary and tertiary amines.
Protocol:
-
To a stirred solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Route 2: Direct Alkylation of Morpholine with 3-Aminobenzyl Halide
This classical approach relies on the nucleophilicity of the morpholine nitrogen.
Protocol:
-
3-Aminobenzyl bromide (prepared from 3-aminobenzyl alcohol) (1.0 eq) and morpholine (2.0-3.0 eq) are dissolved in a polar aprotic solvent such as acetonitrile or DMF.
-
A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) is added.
-
The mixture is heated to 50-80 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the solvent is removed in vacuo.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification is performed by column chromatography.
Route 3: Reductive Amination followed by Nitro Group Reduction
This two-step approach avoids handling the potentially less stable 3-aminobenzaldehyde.
Protocol: Step A: Synthesis of 4-((3-nitrophenyl)methyl)morpholine
-
3-Nitrobenzaldehyde (1.0 eq) and morpholine (1.1 eq) are subjected to reductive amination as described in Route 1.
Step B: Reduction of the Nitro Group
-
The product from Step A is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
A catalyst such as 10% Palladium on carbon (Pd/C) is added.
-
The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete.
-
Alternatively, reduction can be achieved using iron powder in the presence of ammonium chloride in an alcohol/water mixture.
-
The catalyst is removed by filtration through celite.
-
The filtrate is concentrated to yield the desired product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Route 1: Reductive Amination Pathway.
Caption: Route 2: Direct Alkylation Pathway.
Caption: Route 3: Nitro-Reduction Pathway.
Conclusion and Recommendations
For the synthesis of this compound, the Reductive Amination (Route 1) and the Nitro-Reduction Approach (Route 3) are likely to be the most reliable and high-yielding methods. Route 1 offers the advantage of a one-pot procedure, while Route 3 may be preferable if the starting 3-aminobenzaldehyde is unstable or commercially unavailable. Direct alkylation (Route 2) carries a higher risk of side products and may require more extensive purification.
Researchers are encouraged to perform small-scale trials of these proposed routes to determine the optimal conditions for their specific needs, focusing on yield, purity, and scalability. The choice of route will ultimately depend on the availability of starting materials, the scale of the synthesis, and the purification capabilities at hand.
The Morpholine Moiety: A Cornerstone in Kinase Inhibitor Design - A Comparative Guide to Structure-Activity Relationships
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] In the realm of kinase inhibitors, the oxygen atom of the morpholine ring often plays a crucial role in forming a key hydrogen bond with the hinge region of the kinase's ATP-binding pocket, an interaction vital for potent inhibition.[2]
Comparative Analysis of ZSTK474 Analogs: The Impact of Morpholine Substitution
ZSTK474 is a potent inhibitor of all Class I phosphoinositide 3-kinase (PI3K) isoforms. SAR studies on ZSTK474, where one of its two morpholine rings is replaced with other functional groups, provide a clear illustration of the morpholine's importance.[3]
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity (IC50 in nM) of ZSTK474 and several of its analogs against the four Class I PI3K isoforms (α, β, γ, and δ).
| Compound | Morpholine Replacement | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | - | 5.0 ± 0.8 | 15.2 ± 1.4 | 20.8 ± 0.6 | 3.9 ± 0.6 |
| 2a | Piperazine | >180 | >1000 | >1000 | >140 |
| 2b | N-Acetylpiperazine | 2.9 ± 0.5 | 21 ± 3 | 15.5 ± 2.1 | 5.1 ± 0.9 |
| 6a | Ethanolamine | 9.9 ± 1.2 | 71 ± 8 | 54 ± 1 | 8.1 ± 1.7 |
| 6b | Diethanolamine | 3.7 ± 0.6 | 75 ± 9 | 14.6 ± 2.3 | 9.8 ± 1.5 |
Data sourced from "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors"[3]
Key SAR Insights from the Data:
-
Pivotal Role of the Morpholine Oxygen: Direct replacement of the morpholine with a piperazine (Compound 2a ), which lacks the crucial oxygen atom, leads to a dramatic loss of inhibitory activity across all PI3K isoforms.[3] This highlights the critical role of the morpholine oxygen in binding to the kinase.
-
Restoration of Activity: N-acetylation of the piperazine analog (Compound 2b ) restores potent inhibition, with activity levels comparable to the parent compound ZSTK474.[3] This suggests that the acetyl group's oxygen can mimic the hydrogen-bonding capabilities of the morpholine oxygen.
-
Impact of Hydroxyl Groups: Replacing the morpholine with ethanolamine (6a ) or diethanolamine (6b ) maintains high potency against PI3Kα. However, a decrease in activity is observed for the β and δ isoforms, indicating a potential for tuning isoform selectivity through modifications at this position.[3]
Experimental Protocols
The following is a detailed methodology for a typical in vitro PI3K enzyme inhibition assay, as would be used to generate the data presented above.
In Vitro PI3K Isoform Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup:
-
Add the kinase buffer to the wells of a 384-well plate.
-
Add the test compound solution or DMSO (for control) to the appropriate wells.
-
Add the recombinant PI3K enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme binding.
-
-
Initiation of Reaction: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., ADP-Glo™ Reagent). This reagent also initiates the conversion of ADP produced to ATP.
-
Add the detection reagent, which contains luciferase and luciferin, to measure the amount of newly synthesized ATP. The resulting luminescence is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
The luminescence signal is read using a plate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Visualizing the SAR Workflow and Signaling Pathway
To better understand the process of SAR studies and the biological context of PI3K inhibition, the following diagrams are provided.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-(Morpholin-4-ylmethyl)aniline against existing therapeutic agents
Absence of Direct Biological Data on 3-(Morpholin-4-ylmethyl)aniline Prevents Direct Benchmarking Against Existing Therapeutic Agents.
Initial research indicates that this compound is primarily recognized as a chemical intermediate utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1][2] While its role as a building block in the development of potential therapeutic agents, particularly for neurological disorders, is noted, there is a significant lack of publicly available preclinical and clinical data detailing its specific biological activity, mechanism of action, efficacy, and safety profile.[2][3] Consequently, a direct comparative analysis of this compound against existing therapeutic agents is not feasible at this time.
While direct data is unavailable, the broader class of morpholine-containing compounds has demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties. This suggests the potential for derivatives of this compound to exhibit therapeutic effects. To provide a valuable comparative guide for researchers, this report will focus on a closely related and well-studied class of morpholine derivatives: 2-morpholino-4-anilinoquinolines , which have been investigated for their antitumor activities.
This guide will benchmark a representative compound from this class against an established therapeutic agent, providing a framework for how this compound, or its future derivatives, could be evaluated.
Alternative Benchmark: 2-Morpholino-4-anilinoquinoline Derivatives for Anticancer Applications
Several studies have explored the synthesis and biological evaluation of 2-morpholino-4-anilinoquinoline derivatives as potential antitumor agents.[4] These compounds have shown activity against various cancer cell lines, with some exhibiting promising potency and selectivity.
Comparative Agent: Sorafenib
For this comparative guide, a representative 2-morpholino-4-anilinoquinoline derivative will be benchmarked against Sorafenib , a multi-kinase inhibitor approved for the treatment of hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC).
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a representative 2-morpholino-4-anilinoquinoline derivative (Compound 3e from a referenced study) and Sorafenib against the HepG2 human liver cancer cell line.
| Compound | Target/Mechanism of Action | IC50 (µM) against HepG2 Cells | Reference |
| 2-morpholino-4-anilinoquinoline derivative (3e) | Putative MET inhibitor | 12.76 | [4] |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | Not explicitly stated in the provided text, but used as a reference drug. | [4] |
Note: The provided literature did not contain a specific IC50 value for Sorafenib under the same experimental conditions. A comprehensive comparison would require sourcing this data from other studies or conducting direct head-to-head experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key experiments cited in the evaluation of 2-morpholino-4-anilinoquinoline derivatives.
Synthesis of 2-morpholino-4-anilinoquinoline Derivatives
A general synthetic route involves a two-step process:
-
Chlorination: 2-morpholinoquinolin-4-ol is treated with a chlorinating agent, such as phosphorus oxychloride, to yield 4-chloro-2-morpholinoquinoline.
-
Substitution: The resulting 4-chloro derivative is then reacted with a substituted aniline via nucleophilic aromatic substitution to produce the final 2-morpholino-4-anilinoquinoline derivative.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HepG2 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-morpholino-4-anilinoquinoline derivatives and Sorafenib) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
Signaling Pathway of Receptor Tyrosine Kinase Inhibitors
The following diagram illustrates a simplified signaling pathway targeted by many quinoline-based inhibitors, such as those acting on receptor tyrosine kinases like MET, EGFR, and VEGFR.
Caption: Simplified signaling pathway of receptor tyrosine kinase (RTK) inhibition.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the general workflow for assessing the cytotoxic effects of a compound on a cancer cell line.
References
A Comparative Spectroscopic Analysis of Aniline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectral data of aniline and its key derivatives, offering valuable insights for compound identification, structural elucidation, and understanding substituent effects. The presented data, obtained through standardized experimental protocols, facilitates objective comparison and supports research and development in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectral data (UV-Vis, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) for aniline and a selection of its derivatives featuring electron-donating (EDG) and electron-withdrawing (EWG) groups at the para-position.
UV-Vis Spectroscopy Data
The position of the maximum absorption (λmax) in the UV-Vis spectrum of aniline derivatives is significantly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to more complex spectral changes.[1]
| Compound | Substituent (-R) | λmax (nm) | Solvent |
| Aniline | -H | 230, 280 | Ethanol[1] |
| p-Toluidine | -CH₃ | ~235, ~287 | Ethanol |
| p-Anisidine | -OCH₃ | 236, 299 | Ethanol |
| p-Nitroaniline | -NO₂ | 381 | Dioxane |
| p-Chloroaniline | -Cl | 238, 288 | Ethanol |
FT-IR Spectroscopy Data
The infrared spectra of aniline derivatives exhibit characteristic absorption bands corresponding to N-H, C-N, and aromatic C-H vibrations. The positions of these bands are sensitive to the electronic effects of the substituents.
| Compound | N-H stretch (cm⁻¹) | C-N stretch (cm⁻¹) | Aromatic C-H stretch (cm⁻¹) |
| Aniline | 3433, 3356 | 1278 | 3034 |
| p-Toluidine | 3420, 3340 | 1265 | 3025 |
| p-Anisidine | 3415, 3335 | 1245 | 3015 |
| p-Nitroaniline | 3480, 3360 | 1310 | 3070 |
| p-Chloroaniline | 3481, 3392 | 1284 | 3050 |
¹H NMR Spectroscopy Data
The chemical shifts (δ) of the aromatic protons in aniline derivatives are influenced by the electron-donating or electron-withdrawing nature of the substituent. EDGs shield the protons, shifting them to a lower ppm, while EWGs deshield them, causing a downfield shift.[2]
| Compound | Substituent (-R) | δ (ppm) of Aromatic Protons | Solvent |
| Aniline | -H | 6.70 (t), 6.78 (d), 7.18 (t) | CDCl₃ |
| p-Toluidine | -CH₃ | 6.63 (d), 6.97 (d) | CDCl₃ |
| p-Anisidine | -OCH₃ | 6.64 (d), 6.74 (d) | CDCl₃[2] |
| p-Nitroaniline | -NO₂ | 6.64 (d), 7.98 (d) | DMSO-d₆[2][3] |
| p-Chloroaniline | -Cl | 6.61 (d), 7.10 (d) | CDCl₃[2] |
¹³C NMR Spectroscopy Data
Substituent effects are also prominent in the ¹³C NMR spectra of aniline derivatives, affecting the chemical shifts of the aromatic carbons.[4][5]
| Compound | Substituent (-R) | δ (ppm) of Aromatic Carbons | Solvent |
| Aniline | -H | 115.1, 118.5, 129.2, 146.6 | CDCl₃ |
| p-Toluidine | -CH₃ | 20.4, 115.2, 129.6, 129.8, 144.1 | CDCl₃ |
| p-Anisidine | -OCH₃ | 55.5, 114.8, 116.2, 140.2, 153.0 | CDCl₃[2] |
| p-Nitroaniline | -NO₂ | 113.3, 127.3, 136.6, 156.6 | DMSO-d₆[2] |
| p-Chloroaniline | -Cl | 116.5, 123.5, 129.4, 145.1 | CDCl₃[2] |
Mass Spectrometry Data
The mass spectra of aniline and its derivatives typically show a prominent molecular ion peak (M⁺). The fragmentation patterns are influenced by the substituent, with common losses including HCN and radicals corresponding to the substituent.[6]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Aniline | C₆H₇N | 93.13 | 93 (M⁺), 66, 65 |
| p-Toluidine | C₇H₉N | 107.15 | 107 (M⁺), 106, 92, 77 |
| p-Anisidine | C₇H₉NO | 123.15 | 123 (M⁺), 108, 80, 65 |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 138 (M⁺), 108, 92, 80, 65 |
| p-Chloroaniline | C₆H₆ClN | 127.57 | 127/129 (M⁺), 92, 65 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the aniline derivative in a suitable UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum from 200 to 400 nm.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the absorption spectrum of the sample from 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid aniline derivatives, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. For solid derivatives, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum with a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the aniline derivative in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Data Acquisition:
-
Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
Bombard the sample with electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
-
Identify the molecular ion peak and characteristic fragment ions.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the comparative spectral analysis of aniline derivatives and the logical relationship between substituent effects and spectral data.
References
A Comparative Guide to the ADMET Properties of 3-(Morpholin-4-ylmethyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative framework for assessing the ADMET properties of 3-(Morpholin-4-ylmethyl)aniline derivatives, a scaffold of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific class of compounds in publicly accessible literature, this guide presents a combination of established experimental protocols and in silico predictions for representative analog structures. This approach offers a blueprint for researchers to evaluate their own synthesized derivatives.
The morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Similarly, the aniline scaffold is a common feature in many bioactive molecules.[2] The combination of these two in this compound derivatives presents a unique set of properties that warrant careful ADMET evaluation.
Representative Compounds for Comparative Analysis
For the purpose of this guide, we will consider a parent compound, This compound (Compound A) , and two hypothetical derivatives with modifications on the aniline ring to illustrate the potential impact of substitution on ADMET properties:
-
Compound A: this compound
-
Compound B: 4-Chloro-3-(morpholin-4-ylmethyl)aniline (introducing a halogen for potential metabolic and lipophilicity changes)
-
Compound C: 3-(Morpholin-4-ylmethyl)-4-nitroaniline (introducing a nitro group which can be a metabolic liability)
Data Presentation: Predicted Physicochemical and ADMET Properties
The following tables summarize the computationally predicted ADMET properties for our representative compounds. These values were generated using established QSAR (Quantitative Structure-Activity Relationship) models and provide a preliminary basis for comparison.[3][4] Researchers are encouraged to use similar in silico tools for initial screening of their own derivatives.[5]
Table 1: Predicted Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Significance in ADMET |
| Molecular Weight ( g/mol ) | 192.26 | 226.70 | 237.25 | Influences absorption and distribution; values <500 are generally preferred for oral bioavailability (Lipinski's Rule of Five).[6] |
| logP (Octanol/Water) | 1.45 | 2.15 | 1.80 | Measures lipophilicity, affecting solubility, permeability, and plasma protein binding.[7] |
| Topological Polar Surface Area (TPSA) (Ų) | 41.49 | 41.49 | 87.51 | Predicts cell permeability; values <140 Ų are often associated with good oral bioavailability.[8] |
| Hydrogen Bond Donors | 1 | 1 | 1 | Affects solubility and membrane permeability (Lipinski's Rule of Five).[6] |
| Hydrogen Bond Acceptors | 3 | 3 | 5 | Affects solubility and membrane permeability (Lipinski's Rule of Five).[6] |
Table 2: Predicted ADME Properties
| Property | Compound A | Compound B | Compound C | Significance in ADMET |
| Aqueous Solubility (logS) | -2.5 | -3.0 | -3.2 | Crucial for absorption; poor solubility can limit bioavailability. |
| Caco-2 Permeability (logPapp cm/s) | -5.2 | -5.0 | -5.5 | An in vitro model for intestinal absorption of drugs.[9] |
| Human Intestinal Absorption (%) | > 90% | > 90% | ~85% | Predicts the extent of drug absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | No | Indicates the potential for CNS activity or side effects. |
| P-glycoprotein (P-gp) Substrate | No | No | Yes | P-gp is an efflux transporter that can limit drug absorption and distribution.[9] |
| CYP2D6 Inhibitor | Yes | Yes | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | No | Yes | Potential for drug-drug interactions with a major metabolic enzyme. |
Table 3: Predicted Toxicity Profile
| Property | Compound A | Compound B | Compound C | Significance in ADMET |
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Mutagen | Indicates potential for carcinogenicity. |
| hERG Inhibition | Low Risk | Low Risk | Medium Risk | Potential for cardiotoxicity. |
| Hepatotoxicity | Low Risk | Medium Risk | High Risk | Potential for liver damage. |
| Skin Sensitization | Low Risk | Medium Risk | High Risk | Potential for allergic reactions upon skin contact. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible ADMET data. Below are standard protocols for key in vitro ADMET assays.[10][11]
Solubility Determination (Thermodynamic Shake-Flask Method)
-
Objective: To determine the intrinsic aqueous solubility of the compound.
-
Methodology:
-
An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., pH 7.4).
-
The suspension is shaken in a sealed vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The experiment is performed in triplicate to ensure accuracy.
-
Lipophilicity Determination (LogP/LogD)
-
Objective: To measure the compound's partition coefficient between an organic and an aqueous phase.
-
Methodology (Shake-Flask Method): [7][12]
-
A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or PBS at pH 7.4 for LogD).
-
The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.
-
The concentration of the compound in both the n-octanol and aqueous layers is determined by HPLC or a similar quantitative method.
-
The LogP (for non-ionized compounds) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[7]
-
Metabolic Stability (Liver Microsomal Assay)
-
Objective: To assess the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes.
-
Methodology:
-
The test compound is incubated with liver microsomes (human, rat, or other species of interest) and a NADPH-generating system (to initiate the metabolic reaction) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Cytochrome P450 Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of major CYP isoforms, which can lead to drug-drug interactions.
-
Methodology:
-
A specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4, dextromethorphan for CYP2D6) is incubated with human liver microsomes and NADPH.
-
The test compound is added at various concentrations.
-
The formation of the specific metabolite of the probe substrate is monitored by LC-MS/MS.
-
The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the compound's general toxicity to living cells.
-
Methodology:
-
A cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.[2]
-
Visualizations
Experimental Workflow for In Vitro ADMET Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of ADMET properties for a novel compound series.
Simplified Cytochrome P450 Metabolism Pathway
This diagram shows a simplified representation of how a drug molecule is metabolized by a Cytochrome P450 enzyme, a key pathway in drug metabolism.
This guide provides a foundational framework for the systematic evaluation of the ADMET properties of this compound derivatives. By combining in silico predictions with targeted in vitro experiments, researchers can efficiently identify and optimize candidates with favorable drug-like properties, ultimately increasing the probability of success in the drug development pipeline.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. In vitro ADME - Enamine [enamine.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Morpholin-4-ylmethyl)aniline: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Morpholin-4-ylmethyl)aniline, ensuring compliance with safety standards and minimizing environmental impact.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Respiratory protection if handling powders or in poorly ventilated areas[4][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to use a licensed professional waste disposal service.[4] Do not discharge the substance or its containers into the sewer system.[6]
Step 1: Segregation and Collection
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be segregated from other laboratory waste streams.
-
Collect this waste in a dedicated, clearly labeled, and leak-proof container. The container should be made of a material compatible with amines.
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1][7]
-
Keep the container away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[5][8][9]
-
Ensure the storage area has secondary containment to manage any potential spills.
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][10]
-
Provide them with a clear inventory of the waste.
-
Follow all institutional and regulatory procedures for waste handover.
For Small-Scale Laboratory Deactivation (Expert Use Only):
In some instances, chemical deactivation of small quantities of aromatic amines may be permissible, subject to institutional and local regulations. A common method involves oxidation with potassium permanganate.[11] This procedure should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Experimental Protocol: Oxidation of Aromatic Amines [11]
-
In a suitable reaction vessel, prepare a dilute solution of the aromatic amine waste in 1.7 N sulfuric acid.
-
Slowly, and with stirring, add a 0.2 M solution of potassium permanganate.
-
Allow the reaction mixture to stand at room temperature for at least 8 hours to ensure complete degradation.
-
Reduce any excess permanganate by the slow addition of a suitable reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Neutralize the resulting solution to approximately pH 7 with a dilute base (e.g., sodium hydroxide).
-
This neutralized aqueous waste may then be disposed of down the sanitary sewer, provided it complies with local regulations for chemical composition and volume.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | --INVALID-LINK-- |
| Molecular Weight | 192.26 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 361.4 °C at 760 mmHg | --INVALID-LINK-- |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous for water) | --INVALID-LINK-- |
Disposal Workflow
Caption: Disposal workflow for this compound.
Empty Container Disposal
Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.[6] Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After triple rinsing, the defaced container can typically be disposed of in the regular trash, but always confirm this with your institutional guidelines.[10]
References
- 1. geneseo.edu [geneseo.edu]
- 2. benchchem.com [benchchem.com]
- 3. labproservices.com [labproservices.com]
- 4. angenechemical.com [angenechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. download.basf.com [download.basf.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 3-(Morpholin-4-ylmethyl)aniline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Morpholin-4-ylmethyl)aniline. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling to avoid potential health risks. The primary hazards associated with this compound are summarized below.
Summary of Hazards:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark)[1] | Warning[1] | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | May cause skin irritation[2] |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | May cause eye irritation[2] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | May cause respiratory system irritation[2] |
Recommended Personal Protective Equipment (PPE):
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3] | To prevent skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling the chemical.[4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.[2][4] | To protect eyes from splashes and dust particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are also required.[5] | To protect the skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7] | To prevent inhalation of dust or vapors. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE, including gloves, when handling the package.
-
Verify that the product label matches the order information.
-
-
Storage:
-
Preparation and Use:
-
All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid the formation of dust and aerosols.[4]
-
Use only non-sparking tools if the material is in a powdered form and there is a risk of dust explosion.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the chemical.[8]
-
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8] |
| If on Skin | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8] |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated PPE, in a designated and properly labeled hazardous waste container.[6]
-
Ensure the waste container is compatible with the chemical and is kept closed.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through a licensed and approved waste disposal contractor.
-
Do not dispose of the chemical down the drain or in the regular trash.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Container Decontamination:
Chemical Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a chemical spill of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. PPE Persaonl Protective Equipment - Pesticide Safety - NPSEC [npsec.us]
- 6. benchchem.com [benchchem.com]
- 7. gerpac.eu [gerpac.eu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
